4-Hydroxy-5-methylfuran-3(2H)-one-d3
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C5H6O3 |
|---|---|
Molekulargewicht |
117.12 g/mol |
IUPAC-Name |
4-hydroxy-5-(trideuteriomethyl)furan-3-one |
InChI |
InChI=1S/C5H6O3/c1-3-5(7)4(6)2-8-3/h7H,2H2,1H3/i1D3 |
InChI-Schlüssel |
DLVYTANECMRFGX-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=C(C(=O)CO1)O |
Kanonische SMILES |
CC1=C(C(=O)CO1)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
4-Hydroxy-5-methylfuran-3(2H)-one-d3 CAS number and molecular weight
An In-depth Technical Guide to 4-Hydroxy-5-methylfuran-3(2H)-one-d3
This technical guide provides comprehensive information on this compound, a deuterated isotopologue of a significant furanone compound found in various food products. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.
Core Compound Data
This compound is the deuterated form of 4-Hydroxy-5-methylfuran-3(2H)-one (CAS Number: 19322-27-1), a naturally occurring flavor compound.[1][2][3] The incorporation of three deuterium (B1214612) atoms creates a stable, heavier version of the molecule, making it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the analyte of interest but is distinguishable by its higher mass.
Data Presentation: Quantitative Summary
| Parameter | Value | Notes |
| Compound Name | This compound | Deuterated isotopologue |
| Synonyms | Chicory furaneol-d3, Norfuraneol-d3 | |
| CAS Number | Not publicly available | The CAS number for the non-deuterated form is 19322-27-1. A specific CAS number for the d3-variant is not indexed in publicly accessible databases. |
| Molecular Formula | C₅H₃D₃O₃ | |
| Molecular Weight | 117.12 g/mol | Calculated based on atomic weights (C=12.011, H=1.008, D=2.014, O=15.999). The molecular weight of the non-deuterated form is 114.10 g/mol .[2][3][4] |
| Primary Application | Internal Standard | For quantitative analysis using mass spectrometry (e.g., LC-MS/MS, GC-MS). |
Experimental Protocols
The primary application of this compound is as an internal standard in quantitative analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative protocol for the quantification of its non-deuterated analogue in a biological matrix, adapted from established methodologies for similar small molecules.[5][6][7]
Protocol: Quantification of 4-Hydroxy-5-methylfuran-3(2H)-one in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
1. Objective: To accurately quantify the concentration of 4-Hydroxy-5-methylfuran-3(2H)-one in human plasma samples.
2. Materials and Reagents:
-
4-Hydroxy-5-methylfuran-3(2H)-one (analyte standard)
-
This compound (internal standard, IS)
-
Human plasma (blank, from a certified source)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
3. Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reverse-phase, 2.1 x 50 mm, 1.7 µm particle size)
4. Standard Solution Preparation:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Hydroxy-5-methylfuran-3(2H)-one in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 acetonitrile:water mixture to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
5. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
6. LC-MS/MS Conditions:
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Positive ESI Mode):
-
Ion Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Capillary Voltage: 3.0 kV
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte (C₅H₆O₃): Q1: 115.0 -> Q3: 87.0 (quantifier), Q1: 115.0 -> Q3: 57.0 (qualifier)
-
Internal Standard (C₅H₃D₃O₃): Q1: 118.0 -> Q3: 90.0 (quantifier)
-
-
Note: Collision energies and other compound-specific parameters must be optimized.
-
7. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard MRM transitions.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. echemi.com [echemi.com]
- 2. 4-ヒドロキシ-5-メチル-3-フラノン - [sigmaaldrich.com]
- 3. 4-Hydroxy-5-methyl-3(2H)-furanone | C5H6O3 | CID 4564493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cenmed.com [cenmed.com]
- 5. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physical and Spectral Data of 4-Hydroxy-5-methylfuran-3(2H)-one-d3
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxy-5-methylfuran-3(2H)-one, also known as norfuraneol, is a naturally occurring organic compound found in various food products, contributing to a caramel-like, sweet aroma. Its deuterated isotopologue, 4-Hydroxy-5-methylfuran-3(2H)-one-d3, serves as a valuable internal standard for quantitative analysis by mass spectrometry and as a tracer in metabolic studies. This technical guide provides a comprehensive overview of the available physical and spectral data for this compound, alongside relevant experimental protocols and logical workflows.
Data Presentation
Quantitative data for this compound is limited in the literature. The following tables summarize the known physical properties of the non-deuterated compound, which are expected to be very similar for the deuterated analogue, and the calculated molecular weight for the d3 variant. Spectral data is inferred from studies on isotopically labeled furanones.
Table 1: Physical Properties
| Property | Value (for 4-Hydroxy-5-methylfuran-3(2H)-one) | Reference |
| Molecular Formula | C₅H₆O₃ | [1] |
| Appearance | Colorless to white solid with a fruity, caramel-like aroma | [1] |
| Melting Point | 129-133 °C | |
| Solubility | Soluble in water and ethanol | [1] |
Table 2: Molecular Weight
| Compound | Molecular Formula | Calculated Molecular Weight ( g/mol ) |
| 4-Hydroxy-5-methylfuran-3(2H)-one | C₅H₆O₃ | 114.10 |
| This compound | C₅H₃D₃O₃ | 117.12 |
Table 3: Spectral Data (Inferred)
| Technique | Expected Data for this compound |
| Mass Spectrometry (GC-MS) | Molecular ion (M+) peak at m/z 117. Fragmentation pattern would show characteristic losses, with shifts in fragment masses corresponding to the presence of deuterium (B1214612) atoms on the methyl group. |
| ¹H NMR | The proton NMR spectrum would be simplified compared to the non-deuterated compound, showing the absence of the signal corresponding to the methyl protons. |
| ¹³C NMR | The carbon NMR spectrum would show a signal for the methyl carbon with a characteristic coupling to deuterium (C-D coupling), and potentially a slight isotopic shift compared to the non-deuterated compound. |
| Infrared (IR) | The IR spectrum would exhibit C-D stretching vibrations at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations of the non-deuterated compound. |
Experimental Protocols
Synthesis of this compound via Maillard Reaction
A common method for the synthesis of isotopically labeled furanones is through the Maillard reaction, a chemical reaction between amino acids and reducing sugars.[2]
Materials:
-
Glycine-d5 (B27879) (as a source of deuterated methyl group)
-
Phosphate (B84403) buffer (pH 7.0)
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Dissolve equimolar amounts of d-xylose and glycine-d5 in a phosphate buffer (pH 7.0).
-
Heat the solution at 90-100°C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography.
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final product by GC-MS and NMR to confirm its identity and isotopic enrichment.
Oxidoreductase Activity Assay
4-Hydroxy-5-methylfuran-3(2H)-one can be utilized as a substrate to measure the activity of certain oxidoreductase enzymes. The assay typically involves monitoring the change in absorbance of a cofactor like NAD(P)H.[3]
Materials:
-
Purified oxidoreductase enzyme
-
4-Hydroxy-5-methylfuran-3(2H)-one (substrate)
-
NAD(P)H (cofactor)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, substrate, and NAD(P)H in a cuvette.
-
Initiate the reaction by adding the purified oxidoreductase enzyme.
-
Monitor the decrease in absorbance at 340 nm (for NADH or NADPH) over time using a spectrophotometer.
-
The rate of decrease in absorbance is proportional to the enzyme activity.
-
Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NAD(P)H.
Mandatory Visualization
Caption: Workflow for quantitative analysis using GC-MS with an internal standard.
Caption: Principle of a spectrophotometric oxidoreductase activity assay.
References
Deuterated Furanones in Chemical Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of deuterated furanones in chemical analysis. It covers their role as internal standards in quantitative analysis, their use in metabolic and signaling pathway elucidation, and detailed experimental protocols for their application.
Introduction to Deuterated Furanones in Analytical Chemistry
Furanones are a class of heterocyclic organic compounds that are significant in the flavor and aroma of many foods and are also implicated in various biological processes.[1] The accurate quantification of these compounds is crucial in food science, environmental analysis, and pharmaceutical research. Deuterated furanones, which are stable isotope-labeled analogs of furanones where one or more hydrogen atoms are replaced by deuterium (B1214612), serve as ideal internal standards for mass spectrometry-based quantification.[2]
The use of deuterated internal standards in isotope dilution mass spectrometry (IDMS) is a highly accurate and precise method for quantification.[2] This is because the deuterated standard is chemically almost identical to the analyte of interest, meaning it behaves similarly during sample preparation, extraction, and chromatographic separation.[2] However, it can be distinguished by its higher mass-to-charge ratio (m/z) in the mass spectrometer, allowing for the correction of matrix effects and variations in instrument response.[2][3]
Quantitative Analysis Using Deuterated Furanones
Deuterated furanones are extensively used for the accurate quantification of their corresponding non-deuterated analogs in various matrices, particularly in food products like coffee.[4][5][6] The most common technique is headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).[5][6][7]
Mass Spectrometric Detection and Fragmentation
In mass spectrometry, the deuterated standard is distinguished from the native analyte by its different m/z ratio.[2] For example, furan (B31954) has a characteristic ion at m/z 68, while its deuterated counterpart, d4-furan, is monitored at m/z 72.[2][4] The fragmentation patterns of furanones have been studied to identify characteristic ions for quantification.[8]
Table 1: Selected Ions for Quantification of Furan and Furanones using Deuterated Internal Standards
| Analyte | Non-Deuterated m/z | Deuterated Analog | Deuterated m/z | Reference |
| Furan | 68, 39 | d4-Furan | 72, 42 | [4] |
| Sotolone (3-hydroxy-4,5-dimethyl-2(5H)-furanone) | 129 | [¹³C]-Sotolone | 131 | [9] |
| 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone (EHMF) | 143 | [²H]-EHMF | 146 | [9] |
| 4-hydroxy-2,5-di[¹³C₂]methyl-3(2H)-furanone | 128 | 4-hydroxy-2,5-di[¹³C₂]methyl-3(2H)-furanone | 130 | [8] |
| 2(or 5)-([2,2,2-²H₃]eth-1-yl)-4-hydroxy-5(or 2)-methyl-3(2H)-furanone | 142 | 2(or 5)-([2,2,2-²H₃]eth-1-yl)-4-hydroxy-5(or 2)-methyl-3(2H)-furanone | 145 | [8] |
Method Performance
The use of deuterated furanones as internal standards significantly improves the performance of analytical methods. This is reflected in key validation parameters such as the limit of detection (LOD), limit of quantification (LOQ), linearity, and precision.
Table 2: Performance of Analytical Methods for Furan and Furanones using Deuterated Internal Standards
| Analyte | Method | Matrix | LOD | LOQ | Linearity (Range) | Precision (RSD%) | Reference |
| Furan | HS-SPME-GC-MS | Roasted Coffee | 0.002 ng/g | 0.006 ng/g | 0.0075-0.486 ng/g | 8-10% | [6] |
| Furan | HS-SPME-GC-MS | Coffee | 0.3 ng/g | 0.8 ng/g | - | - | [10] |
| Furan | HS-SPME-GC-MS | Coffee Beans | 0.02 ng/g | 0.06 ng/g | R² = 0.999 | 0.80-8.46% | [7] |
| Alkylfurans | HS-SPME-GC-MS | Chocolate | - | 0.48-2.50 µg/kg | - | 0.1-8% | [11] |
| Furaneol (B68789) | Derivatization/SPME-GC/MS | Aqueous Samples | 0.5 ng/mL | 2 ng/mL | 2-500 ng/mL | 9.5% | [12] |
Experimental Protocols
General Protocol for Furan Analysis in Coffee by HS-SPME-GC-MS with d4-Furan Internal Standard
This protocol is a synthesis of methods described in the literature for the determination of furan in coffee.[4][6][7]
1. Sample Preparation:
- Weigh a homogenized sample of roasted coffee powder (e.g., 1 g) into a headspace vial (e.g., 20 mL).
- Add a known volume of water.
- Spike the sample with a known amount of d4-furan solution to achieve a concentration similar to the expected furan concentration.[4]
- If necessary, add salt (e.g., NaCl) to increase the ionic strength of the sample matrix.[6]
- Immediately seal the vial.
2. HS-SPME Procedure:
- Place the vial in the autosampler of the HS-SPME system.
- Equilibrate the sample at a specific temperature (e.g., 50°C) with agitation to facilitate the transfer of furan to the headspace.[7]
- Expose a SPME fiber (e.g., 75 µm Carboxen/PDMS) to the headspace for a defined extraction time (e.g., 20 minutes).[6][7]
3. GC-MS Analysis:
- Desorb the extracted analytes from the SPME fiber in the hot injector of the gas chromatograph.
- Separate the compounds on a suitable capillary column (e.g., PLOT Q).[4]
- Detect furan and d4-furan using a mass spectrometer operating in selected ion monitoring (SIM) mode.
- Monitor ions m/z 68 for furan and m/z 72 for d4-furan.[4]
4. Quantification:
- Calculate the concentration of furan in the sample using a standard addition curve, plotting the ratio of the peak area of furan to the peak area of d4-furan against the concentration of furan.[4]
Protocol for Furaneol Extraction using Derivatization followed by SPME and GC-MS Analysis
Due to the high polarity and thermal instability of furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), a derivatization step is often employed to create a more stable and less polar derivative.[12][13][14]
1. Sample Preparation and Derivatization:
- Place an aliquot of the liquid sample or a homogenized solid sample suspended in water into a headspace vial.[13][14]
- Adjust the pH to basic conditions.[13]
- Add a derivatizing agent such as pentafluorobenzyl bromide (PFBBr).[13]
- Seal the vial and heat to facilitate the reaction (e.g., 80°C for 30 minutes).[13]
- Cool the vial to room temperature.
2. SPME Procedure:
- Equilibrate the vial at the desired extraction temperature (e.g., 60°C).[13]
- Add NaCl to increase the ionic strength.[13]
- Expose a suitable SPME fiber (e.g., PDMS) to the headspace for a defined period with agitation.[13]
3. GC-MS Analysis:
- Desorb the derivatized analyte in the GC injector.
- Perform chromatographic separation and mass spectrometric detection.
Role of Deuterated Furanones in Metabolic and Signaling Pathway Studies
Elucidation of Furan Metabolic Pathway
Deuterated furan has been instrumental in studying the metabolic pathway of furan, a known hepatocarcinogen.[15][16][17] The primary metabolic activation of furan is its oxidation by cytochrome P450 enzymes (specifically CYP2E1) to the reactive intermediate, cis-2-butene-1,4-dial (BDA).[15][17][18] BDA can then react with cellular nucleophiles like glutathione (B108866) (GSH) and amino acid residues in proteins.[15][18][19]
Caption: Metabolic activation of furan to reactive intermediates.
Investigation of Furanone-Mediated Signaling Pathways
Furanones are known to be involved in bacterial cell-to-cell communication, a process called quorum sensing (QS).[20][21] Halogenated furanones, in particular, have been shown to inhibit QS in pathogenic bacteria like Pseudomonas aeruginosa, thereby reducing the expression of virulence factors and biofilm formation.[21][22][23]
In P. aeruginosa, the QS system is hierarchical and involves multiple signaling molecules, including N-acyl-homoserine lactones (AHLs).[21][24] The las and rhl systems are two key interconnected pathways. Furanones can interfere with these pathways by competing with AHLs for binding to their cognate receptor proteins (e.g., LasR and RhlR).[20][23]
Caption: Inhibition of Pseudomonas aeruginosa quorum sensing by furanones.
Synthesis of Deuterated Furanones
The synthesis of deuterated furanones for use as internal standards is a critical step in developing quantitative analytical methods. General synthetic strategies for furanones are available, and deuteration can be achieved through various methods.[25][26][27][28] One common approach involves the use of deuterated starting materials or reagents in the synthesis. For example, deuterium can be introduced at specific positions by using deuterated solvents in the presence of a base or acid, or by employing deuterated reducing agents.[27][28] The synthesis of deuterated isohumulones, which have a furanone-like ring structure, has been achieved by isomerization in the presence of NaOD in a deuterated solvent.[26] The synthesis of deuterated 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) can be approached by modifying existing synthetic routes for the non-deuterated compound, potentially using deuterated precursors.[1][29][30][31][32]
Caption: General workflow for the synthesis of deuterated furanones.
Conclusion
Deuterated furanones are indispensable tools in modern chemical analysis. Their application as internal standards in isotope dilution mass spectrometry provides a high degree of accuracy and precision for the quantification of furanones in complex matrices. Furthermore, their use in metabolic and signaling studies has been crucial for understanding the biological roles and toxicological profiles of these compounds. The detailed protocols and conceptual frameworks presented in this guide are intended to support researchers, scientists, and drug development professionals in the effective application of deuterated furanones in their respective fields.
References
- 1. Natural 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of furan in coffee of different provenance by head-space solid phase microextraction gas chromatography-mass spectrometry: effect of brewing procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of furan and monosaccharides in various coffee beans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imreblank.ch [imreblank.ch]
- 9. researchgate.net [researchgate.net]
- 10. Determination of furan levels in coffee using automated solid-phase microextraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Identification of cis-2-butene-1,4-dial as a microsomal metabolite of furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Identification of furan metabolites derived from cysteine-cis-2-butene-1,4-dial-lysine cross-links. | Semantic Scholar [semanticscholar.org]
- 20. 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Verification Required - Princeton University Library [oar.princeton.edu]
- 25. researchgate.net [researchgate.net]
- 26. irl.umsl.edu [irl.umsl.edu]
- 27. Synthesis of deuterium-labeled flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. Generation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone from rhamnose as affected by reaction parameters: experimental design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Elucidation of 2-Hydroxy-3-methyl-2-cyclopenten-1-one (Cyclotene) and its Deuterated Analog from Chicory
Abstract: This technical guide provides a comprehensive overview of the methodologies and analytical data required for the structural elucidation of 2-hydroxy-3-methyl-2-cyclopenten-1-one, a significant flavor compound found in roasted chicory, commonly known as cyclotene (B1209433). The document details the extraction from natural sources, purification, and characterization by modern spectroscopic techniques. Furthermore, it addresses the conceptual synthesis and application of its deuterated analog, cyclotene-d3, which serves as a critical internal standard for precise quantification in complex matrices. All quantitative data are summarized in tabular format, and key experimental workflows are visualized.
Introduction
2-Hydroxy-3-methyl-2-cyclopenten-1-one (cyclotene) is a naturally occurring organic compound that contributes a characteristic caramel, maple-like, and sweet aroma to various foods, including roasted chicory (Cichorium intybus).[1] Its presence is a key factor in the sensory profile of chicory-based coffee substitutes. The structural confirmation of such volatile flavor compounds is paramount for quality control, flavor chemistry research, and understanding formation pathways during food processing.
The elucidation process involves a multi-faceted analytical approach, combining chromatographic separation with spectroscopic analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is essential for identification and fragmentation analysis, while Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide definitive structural details.
For quantitative studies, Stable Isotope Dilution Analysis (SIDA) is the gold standard. This technique requires a stable, isotopically labeled internal standard. This guide, therefore, also covers the conceptual framework for the synthesis and use of a deuterated analog, cyclotene-d3, to achieve accurate and precise quantification of the target analyte in complex food matrices.
Experimental Protocols
Isolation of Volatile Compounds from Roasted Chicory
A robust method for isolating volatile and semi-volatile compounds from a solid matrix like roasted chicory is Solvent-Assisted Flavour Evaporation (SAFE). This high-vacuum distillation technique is gentle and minimizes the formation of artifacts.
Protocol:
-
Sample Preparation: 50 g of coarsely ground roasted chicory is homogenized with 200 mL of diethyl ether and 200 mL of distilled water.
-
Extraction: The slurry is stirred for 1 hour at room temperature to ensure thorough extraction of volatile compounds into the organic solvent.
-
Filtration: The mixture is filtered through a Büchner funnel to separate the solid chicory grounds from the liquid extract.
-
SAFE Distillation: The liquid extract is transferred to the SAFE apparatus. The distillation is performed at 40°C under high vacuum (~10⁻⁵ mbar). The volatile compounds co-distill with the solvent and are collected in a flask cooled with liquid nitrogen.
-
Concentration: The resulting distillate, rich in volatile compounds, is carefully concentrated to a final volume of 1 mL using a Vigreux column to minimize the loss of highly volatile components.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Protocol:
-
Injection: 1 µL of the final volatile extract is injected into a GC-MS system in splitless mode.
-
Gas Chromatograph (GC): The GC is equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). The carrier gas is Helium at a constant flow of 1.0 mL/min.
-
Oven Program: The temperature program starts at 40°C (hold 2 min), ramps to 250°C at a rate of 4°C/min, and holds at 250°C for 10 min.
-
Mass Spectrometer (MS): The MS is operated in Electron Ionization (EI) mode at 70 eV. The ion source temperature is 230°C. Mass spectra are recorded over a mass range of m/z 35-400.
-
Identification: Compound identification is achieved by comparing the acquired mass spectrum and retention index with reference spectra from libraries (e.g., NIST, Wiley) and authentic standards.
NMR and IR Spectroscopy
For definitive structural confirmation, the isolated compound is further analyzed by NMR and IR spectroscopy after purification via preparative GC or HPLC.
NMR Protocol:
-
Sample Preparation: Approximately 5 mg of the purified compound is dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) spectrometer. Standard pulse programs are used to obtain ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC).
IR Protocol:
-
Sample Preparation: A small amount of the purified liquid sample is placed between two KBr plates to form a thin film. Alternatively, a KBr pellet is prepared for solid samples.
-
Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
Data Presentation and Structural Elucidation
The combination of spectroscopic data provides unambiguous evidence for the structure of 2-hydroxy-3-methyl-2-cyclopenten-1-one.
Mass Spectrometry Data
The EI mass spectrum provides the molecular weight and a characteristic fragmentation pattern. The molecular ion peak [M]⁺ is observed at m/z 112, consistent with the molecular formula C₆H₈O₂.[2]
Table 1: Key Mass Fragments for Cyclotene
| m/z | Relative Intensity (%) | Putative Fragment Assignment |
|---|---|---|
| 112 | 100 | [M]⁺, Molecular Ion |
| 84 | 45 | [M - CO]⁺ |
| 83 | 30 | [M - CHO]⁺ |
| 56 | 18 | [C₃H₄O]⁺ |
| 55 | 28 | [C₄H₇]⁺ or [C₃H₃O]⁺ |
| 43 | 28 | [C₂H₃O]⁺ |
| 41 | 42 | [C₃H₅]⁺ |
| 39 | 19 | [C₃H₃]⁺ |
Data sourced from ChemicalBook and NIST Mass Spectrometry Data Center.[2][3]
NMR Spectroscopy Data
The ¹H and ¹³C NMR spectra reveal the specific arrangement of protons and carbons.
Table 2: ¹H NMR Data for Cyclotene (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~6.7 | Singlet (broad) | 1H | Enolic -OH |
| ~2.43 | Triplet | 2H | -CH₂- (Position 4) |
| ~2.02 | Triplet | 2H | -CH₂- (Position 5) |
| ~2.02 | Singlet | 3H | -CH₃ (Position 3) |
Data adapted from ChemicalBook.[4] Note: Chemical shifts of CH₂ protons may appear as multiplets due to coupling.
Table 3: Predicted ¹³C NMR Data for Cyclotene (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment |
|---|---|
| ~205 | C=O (Ketone, C1) |
| ~145 | =C-OH (Enol, C2) |
| ~140 | =C-CH₃ (Enol, C3) |
| ~30 | -CH₂- (Position 4) |
| ~25 | -CH₂- (Position 5) |
| ~10 | -CH₃ |
Assignments based on computational studies and spectral database comparisons.[1][5][6]
Infrared Spectroscopy Data
The IR spectrum confirms the presence of key functional groups.
Table 4: Key IR Absorption Bands for Cyclotene
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3400 (broad) | O-H stretch | Enolic Hydroxyl |
| ~2950 | C-H stretch | sp³ C-H (Alkyl) |
| ~1700 | C=O stretch | α,β-Unsaturated Ketone |
| ~1640 | C=C stretch | Alkene |
Data based on characteristic functional group frequencies.[6][7]
Deuterated Analog: Cyclotene-d3 for Quantitative Analysis
For accurate quantification using SIDA, a deuterated internal standard like cyclotene-d3 (where the methyl group protons are replaced by deuterium) is ideal.
Rationale for Use
A deuterated standard is chemically identical to the analyte, so it co-elutes chromatographically and experiences the same extraction efficiency and ionization response in the mass spectrometer. However, it is mass-shifted, allowing for separate detection and ratiometric quantification, which corrects for matrix effects and sample loss during preparation.
Conceptual Synthesis of Cyclotene-d3
A plausible synthetic route would involve using a deuterated methylating agent. The synthesis of cyclotene can be achieved through the base-catalyzed condensation of 1-hydroxyhexane-2,5-dione. A deuterated analog could be synthesized by employing a deuterated precursor. A more direct approach could involve H/D exchange at the methyl position under specific basic conditions with D₂O, though this might also lead to exchange at other positions. A targeted synthesis using deuterated methyl iodide (CD₃I) with an appropriate precursor would be the most precise method.
Application in Stable Isotope Dilution Analysis (SIDA)
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Cyclopenten-1-one, 2-hydroxy-3-methyl- [webbook.nist.gov]
- 3. 3-Methyl-1,2-cyclopentanedione(765-70-8) MS spectrum [chemicalbook.com]
- 4. 3-Methyl-1,2-cyclopentanedione(765-70-8) 1H NMR [m.chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 2-Hydroxy-3-methyl-2-cyclopenten-1-one | C6H8O2 | CID 6660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Navigating the Stability and Storage of Norfuraneol-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Norfuraneol-d3. Due to the limited availability of specific stability data for the deuterated form, this document extrapolates information from studies on Norfuraneol and related furanone compounds. It is crucial to note that these recommendations serve as a guide, and a formal stability study for Norfuraneol-d3 is highly recommended for any critical applications.
Core Stability Profile of Norfuraneol
Norfuraneol, and by extension Norfuraneol-d3, is susceptible to degradation under certain environmental conditions. Its stability is influenced by factors such as temperature, pH, and light exposure. Understanding these sensitivities is paramount for maintaining the integrity of the compound, whether it is used as a reference standard or in other research applications.
Factors Influencing Norfuraneol Stability
| Factor | Effect on Stability | Remarks |
| Temperature | Norfuraneol is heat labile and can undergo thermal degradation.[1] | High temperatures can lead to the formation of various carbonyl and hydroxyl carbonyl compounds.[1] |
| pH | Stability is pH-dependent. The greatest stability in aqueous solutions has been observed at pH 3.5.[1] | Degradation is more pronounced at lower pH values.[1] A study on the related compound Furaneol showed it to be unstable across a pH range of 2.0 to 8.0 at 23°C.[2] |
| Light | Susceptible to photo-oxidative degradation. | The degradation mechanism may involve the opening of the furanone ring structure.[1] |
Recommended Storage Conditions
To ensure the long-term integrity of Norfuraneol-d3, proper storage is essential. The following conditions are recommended based on information for analogous compounds and general best practices for chemical reference standards.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Refrigerated storage is recommended to minimize thermal degradation. |
| Light | Protect from light | Store in an amber vial or in a dark location to prevent photo-oxidative degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | While not explicitly stated in the search results, this is a general best practice for sensitive compounds to prevent oxidation. |
| Container | Tightly sealed container | Prevents exposure to moisture and atmospheric oxygen. |
| Form | Store as a solid if possible. If in solution, use a stable, dry, aprotic solvent. | Solutions, particularly aqueous ones, may be less stable. |
| Shelf Life | A shelf life of 12 months or longer may be achievable if stored properly.[3] | A formal re-evaluation of the material's purity is recommended at regular intervals. |
Experimental Protocol: Stability Assessment of Norfuraneol-d3
A robust stability testing protocol is crucial for establishing the shelf-life and appropriate storage conditions for Norfuraneol-d3. The following outlines a general experimental approach.
Objective
To evaluate the stability of Norfuraneol-d3 under various environmental conditions over a defined period.
Materials
-
Norfuraneol-d3 reference material
-
Calibrated storage chambers (for controlled temperature and humidity)
-
Photostability chamber
-
Validated analytical instrumentation (e.g., LC-MS/MS, GC-MS)
-
High-purity solvents and reagents
Experimental Design
A full stability study should include long-term, intermediate, and accelerated testing conditions as per ICH guidelines. For a reference standard, a more focused study may be appropriate.
Storage Conditions to be Tested:
-
Long-term: 2-8°C (recommended storage)
-
Accelerated: 25°C/60% RH and 40°C/75% RH
-
Photostability: Exposure to light according to ICH Q1B guidelines
Testing Schedule:
-
Initial (Time 0): Comprehensive analysis of the initial batch.
-
Long-term: 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 1, 3, and 6 months.
-
Photostability: After exposure.
Analytical Methodology
A stability-indicating analytical method, capable of separating the intact analyte from any potential degradation products, must be used. LC-MS/MS is a suitable technique.
-
Sample Preparation: Prepare solutions of Norfuraneol-d3 at a known concentration in an appropriate solvent.
-
LC-MS/MS Analysis:
-
Use a validated chromatographic method to separate Norfuraneol-d3 from potential degradants.
-
Monitor the parent ion and specific fragment ions of Norfuraneol-d3.
-
Develop a method to quantify any significant degradation products.
-
-
Data Analysis: Compare the purity and concentration of Norfuraneol-d3 at each time point to the initial data.
Acceptance Criteria
The acceptance criteria should be defined before initiating the study. For a reference standard, this may include:
-
Purity: No significant decrease in purity.
-
Degradation Products: No individual degradation product should exceed a specified limit (e.g., 0.2%), and the total degradation products should not exceed a higher limit (e.g., 1.0%).
-
Appearance: No change in physical appearance.
Visualizing Workflows and Pathways
Experimental Workflow for Stability Testing
Caption: A generalized workflow for conducting a stability study of a chemical reference standard.
Potential Degradation Pathways of Norfuraneol
Caption: Potential degradation pathways for Norfuraneol based on thermal and photo-oxidative stress.
References
Methodological & Application
Application Notes and Protocols for 4-Hydroxy-5-methylfuran-3(2H)-one-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-5-methylfuran-3(2H)-one, also known as norfuraneol or chicory furaneol, is a significant flavor compound found in a variety of thermally processed foods and natural products, contributing characteristic sweet, caramel-like notes. Accurate quantification of this compound is crucial for quality control, flavor profiling, and food science research. The use of a stable isotope-labeled internal standard, such as 4-Hydroxy-5-methylfuran-3(2H)-one-d3, is the gold standard for achieving high accuracy and precision in quantitative analysis, particularly in complex matrices.[1]
This document provides detailed application notes and experimental protocols for the use of this compound as an internal standard in analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Stable Isotope Dilution Assay (SIDA)
The core of this method is the Stable Isotope Dilution Assay (SIDA). A known amount of the deuterated internal standard (this compound) is added to the sample at the beginning of the sample preparation process.[1] This "spiked" sample is then subjected to extraction, cleanup, and analysis.
The internal standard is chemically identical to the analyte of interest (the "native" compound) and thus behaves similarly during all sample preparation and analysis steps.[2] Any loss of the native analyte during these steps will be mirrored by a proportional loss of the internal standard. Mass spectrometry can differentiate between the native analyte and the deuterated internal standard due to their mass difference. By comparing the ratio of the native analyte's signal to the internal standard's signal, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss.[2]
Application Notes
Primary Application: Quantitative analysis of 4-Hydroxy-5-methylfuran-3(2H)-one in complex matrices.
Suitable Matrices:
-
Food and Beverages: Coffee, fruit juices, baked goods, processed foods.
-
Flavorings and Essences: Used in the food and fragrance industry.
-
Biological Samples: For metabolism or pharmacokinetic studies (requires appropriate sample clean-up).
Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and semi-volatile compounds. Derivatization may be necessary to improve chromatographic properties.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Suitable for less volatile or thermally labile compounds, offering high sensitivity and specificity.
Experimental Protocols
Protocol 1: GC-MS Analysis of 4-Hydroxy-5-methylfuran-3(2H)-one
This protocol provides a general procedure for the analysis of 4-Hydroxy-5-methylfuran-3(2H)-one in a liquid matrix (e.g., fruit juice) using liquid-liquid extraction.
1. Reagents and Materials
-
4-Hydroxy-5-methylfuran-3(2H)-one analytical standard
-
This compound internal standard
-
Methanol (B129727) (HPLC or GC grade)
-
Dichloromethane (B109758) (DCM), high purity
-
Anhydrous Sodium Sulfate
-
Deionized Water
-
Sample matrix (e.g., fruit juice)
2. Preparation of Standard Solutions
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4-Hydroxy-5-methylfuran-3(2H)-one standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution in a blank matrix extract. Add a constant, known concentration of the internal standard to each calibration standard. The concentration range should bracket the expected concentration in the samples.
3. Sample Preparation (Liquid-Liquid Extraction)
-
To 5 mL of the liquid sample, add a known amount of the internal standard solution (e.g., 50 µL of a 10 µg/mL working solution).
-
Vortex for 30 seconds.
-
Add 5 mL of dichloromethane (DCM) and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer (DCM) and transfer it to a clean tube.
-
Repeat the extraction with another 5 mL of DCM and combine the organic layers.
-
Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen to a final volume of 100 µL.
-
Transfer the final extract to a GC vial for analysis.
4. GC-MS Analysis The following table provides example GC-MS parameters. These may need to be optimized for your specific instrument and application.
| Parameter | Example Setting |
| Gas Chromatograph | |
| Column | DB-WAX or similar polar column (e.g., 30 m x 0.25 mm x 0.25 µm) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 min) |
| Injection Volume | 1 µL |
| Oven Program | 40°C for 2 min, ramp at 10°C/min to 240°C, hold for 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | Analyte: m/z 114 (Quantifier), 57, 43 (Qualifiers) |
| IS-d3: m/z 117 (Quantifier), 60, 46 (Qualifiers) | |
| Source Temperature | 230 °C |
| Transfer Line Temp. | 250 °C |
Note: The specific ions for the d3-internal standard should be confirmed based on its mass spectrum.
Protocol 2: LC-MS/MS Analysis
This protocol is suitable for samples where GC analysis is not optimal.
1. Reagents and Sample Preparation
-
Reagents and standard preparation are similar to the GC-MS protocol, but using LC-MS grade solvents (e.g., acetonitrile, methanol, formic acid).
-
Sample preparation can follow the same liquid-liquid extraction, or a solid-phase extraction (SPE) protocol may be more suitable depending on the matrix.
2. LC-MS/MS Analysis The following table provides example LC-MS/MS parameters.
| Parameter | Example Setting |
| Liquid Chromatograph | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Analyte: To be determined by infusion (e.g., 115 -> 87) |
| IS-d3: To be determined by infusion (e.g., 118 -> 90) | |
| Source Parameters | Optimize for specific instrument (e.g., capillary voltage, gas flows) |
Data Presentation
The following table summarizes representative method validation data for the quantification of a furanone compound using a stable isotope dilution assay. This data is based on the analysis of a structurally similar compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone, and serves as a guideline for expected performance.[2]
Table 1: Representative Method Validation Parameters
| Parameter | Result |
| Linearity | |
| Linear Range | 2 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limits of Detection & Quantification | |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 2 ng/mL |
| Precision | |
| Repeatability (Intra-day RSD) | < 10% |
| Intermediate Precision (Inter-day RSD) | < 15% |
| Accuracy/Recovery | |
| Mean Recovery | 90 - 110% |
Mandatory Visualization
Conclusion
The use of this compound as an internal standard in a stable isotope dilution assay provides a robust, accurate, and precise method for the quantification of its native analogue in complex matrices.[1] This approach effectively mitigates variability from sample preparation and matrix effects, making it an invaluable tool for researchers, scientists, and professionals in the food, flavor, and drug development industries. The protocols and data presented here offer a comprehensive guide for the implementation of this advanced analytical technique.
References
Quantitative Analysis of Furanones using GC-MS and 4-Hydroxy-5-methylfuran-3(2H)-one-d3 as an Internal Standard
Application Note & Protocol
Introduction
Furanones are a class of organic compounds that contribute significantly to the aroma and flavor profiles of a wide variety of foods and beverages, including fruits, coffee, and cooked meats. Notably, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) is a key aroma compound in strawberries. Given their impact on sensory qualities, the accurate quantification of furanones is crucial for quality control in the food and beverage industry, as well as for research in flavor chemistry and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of these compounds. However, the polarity and potential thermal instability of some furanones can present analytical challenges.
This application note provides a detailed protocol for the quantitative analysis of furanones in various matrices using GC-MS, with a special focus on the application of a deuterated internal standard, 4-Hydroxy-5-methylfuran-3(2H)-one-d3, to ensure accuracy and precision. The use of an internal standard is critical to correct for variations in sample preparation and instrument response.[1][2][3][4][5]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of furanones in different food matrices using GC-MS. These tables provide an overview of the typical concentration ranges and the performance of the analytical methods.
Table 1: Method Performance for Furanone Analysis
| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| Furaneol | Fruit Juice | SPE-GC-MS | 0.7-1.2 µg/L | - | 98 | |
| Furaneol | Aqueous Samples | Derivatization-SPME-GC-MS | 0.5 ng/mL | 2 ng/mL | - | [6] |
| 2(5H)-furanone | Meat, Cheese, Fish | QuEChERS-GC-MS/MS | - | 50 µg/kg | - | [7] |
| 3-methyl-2(5H)-furanone | Meat, Cheese, Fish | QuEChERS-GC-MS/MS | - | 10 µg/kg | - | [7] |
| Furan and derivatives | Various foods | SPE-GC-MS/MS | - | 0.003–0.675 ng/g | 76–117 | [8] |
Table 2: Concentration of Selected Furanones in Food Products
| Furanone | Food Product | Concentration Range | Reference |
| Furaneol | Tomato | 95 to 173 µg/kg | [6] |
| Furaneol | Strawberries | 1663 to 4852 µg/kg | [6] |
| Furan | Coffee | - | [9] |
| Furan and derivatives | Canned oily fish | - | [8] |
| Furan and derivatives | Fruit | - | [8] |
| Furan and derivatives | Juice | - | [8] |
Experimental Workflow
The general workflow for the quantitative analysis of furanones by GC-MS using an internal standard is depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. eurl-pc.eu [eurl-pc.eu]
- 8. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-Hydroxy-5-methylfuran-3(2H)-one-d3 in Flavor and Aroma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Hydroxy-5-methylfuran-3(2H)-one-d3 (also known as norfuraneol-d3) in flavor and aroma research. This isotopically labeled compound is a critical tool for the accurate quantification of its unlabeled counterpart, 4-Hydroxy-5-methylfuran-3(2H)-one (norfuraneol), a potent aroma compound with a caramel-like, sweet, and fruity odor found in a variety of food products.
Application Notes
4-Hydroxy-5-methylfuran-3(2H)-one is a key contributor to the sensory profile of many thermally processed foods and fruits. Its quantification is essential for quality control, flavor profile optimization, and understanding flavor formation during processing and storage. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for accurate and precise quantification via Stable Isotope Dilution Assay (SIDA).
Key Applications:
-
Accurate Quantification in Complex Matrices: Norfuraneol-d3 serves as an ideal internal standard for GC-MS and LC-MS analysis, compensating for matrix effects and variations in sample preparation and injection volume. This leads to highly reliable quantitative data in complex food matrices such as coffee, baked goods, fruit juices, and dairy products.
-
Flavor Formation and Stability Studies: By spiking precursor materials with norfuraneol-d3, researchers can track its degradation and transformation during processing, providing insights into the stability of this important flavor compound.
-
Metabolic and Pharmacokinetic Studies: In the context of drug development, deuterated analogs are used to study the metabolic fate of compounds. While norfuraneol is primarily a flavor compound, understanding its absorption, distribution, metabolism, and excretion (ADME) can be relevant in food science and toxicology. The kinetic isotope effect, resulting from the stronger carbon-deuterium bond, can be leveraged to investigate reaction mechanisms.[1]
Physicochemical Properties of 4-Hydroxy-5-methylfuran-3(2H)-one
| Property | Value | Reference |
| Molecular Formula | C5H6O3 | [2] |
| Molecular Weight | 114.10 g/mol | [2] |
| Appearance | Colorless to white solid | |
| Aroma | Fruity, caramel, burnt pineapple | |
| pKa | 8.56 (20 °C) | [3][4] |
| LogP (0.1 M phosphate (B84403) buffer) | 0.95 (20 °C) | [3][4] |
| Water Solubility | 0.315 g/mL (25°C) | [3][4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
A specific, detailed protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be adapted from general methods for deuterium (B1214612) labeling of organic molecules, particularly those with active methylene (B1212753) protons adjacent to a carbonyl group. One common approach involves base-catalyzed hydrogen-deuterium exchange.
Materials:
-
4-Hydroxy-5-methylfuran-3(2H)-one
-
Deuterium oxide (D2O)
-
Sodium deuteroxide (NaOD) in D2O (catalytic amount)
-
Anhydrous diethyl ether or ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 4-Hydroxy-5-methylfuran-3(2H)-one in an excess of deuterium oxide (D2O) in a round-bottom flask.
-
Catalysis: Add a catalytic amount of sodium deuteroxide (NaOD) in D2O to the solution.
-
Reaction: Stir the mixture at room temperature or gentle heat (e.g., 40-50°C) for several hours to overnight to facilitate the hydrogen-deuterium exchange at the C2 position. The progress of the reaction can be monitored by 1H NMR by observing the disappearance of the signal corresponding to the C2 protons.
-
Neutralization: Carefully neutralize the reaction mixture with a deuterated acid (e.g., DCl in D2O) to a neutral pH.
-
Extraction: Extract the product from the aqueous solution using an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous phase).
-
Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification and Characterization: The resulting this compound can be further purified by column chromatography if necessary. The final product should be characterized by mass spectrometry to confirm the incorporation of deuterium and by NMR to confirm the position of the label and assess isotopic purity.
Diagram: Synthetic Workflow for this compound
Caption: A generalized workflow for the synthesis of this compound.
Protocol 2: Quantification of 4-Hydroxy-5-methylfuran-3(2H)-one in a Food Matrix using SIDA-GC-MS
This protocol describes a general method for the quantification of norfuraneol in a liquid food matrix (e.g., fruit juice) using Stable Isotope Dilution Assay with Gas Chromatography-Mass Spectrometry.
Materials and Reagents:
-
Food sample (e.g., strawberry juice)
-
This compound internal standard solution of known concentration
-
4-Hydroxy-5-methylfuran-3(2H)-one analytical standard
-
Deionized water
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent)
-
Methanol (B129727) (for SPE conditioning and elution)
-
Vials for sample preparation and GC-MS analysis
Procedure:
-
Sample Preparation:
-
Homogenize solid samples with deionized water and centrifuge to obtain a clear liquid extract.
-
For liquid samples, filter or centrifuge to remove any solids.
-
-
Internal Standard Spiking:
-
To a known volume or weight of the sample extract, add a precise amount of the this compound internal standard solution. The amount added should result in a peak area ratio between the analyte and the internal standard that is close to unity for optimal precision.
-
-
Extraction (SPE):
-
Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (e.g., with methanol followed by deionized water).
-
Loading: Load the spiked sample onto the SPE cartridge.
-
Washing: Wash the cartridge with deionized water to remove interfering polar compounds.
-
Elution: Elute the analyte and internal standard with an appropriate organic solvent (e.g., ethyl acetate or methanol).
-
-
Drying and Concentration:
-
Dry the eluate over anhydrous sodium sulfate.
-
Concentrate the extract to a small, known volume under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject an aliquot of the concentrated extract into the GC-MS system.
-
Acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.
-
GC-MS Parameters (Representative):
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Oven Program | 40°C (hold 2 min), ramp at 5°C/min to 240°C, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | SIM or MRM |
Data Analysis:
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of the unlabeled analyte and a constant concentration of the internal standard. Analyze these standards using the same GC-MS method. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantification: Determine the peak area ratio of the analyte to the internal standard in the sample. Use the calibration curve to calculate the concentration of 4-Hydroxy-5-methylfuran-3(2H)-one in the original sample, taking into account the initial sample weight/volume and any dilution factors.
Diagram: SIDA-GC-MS Workflow for Norfuraneol Quantification
Caption: A typical workflow for the quantification of norfuraneol using SIDA and GC-MS.
Data Presentation
The following tables provide representative quantitative data for the analysis of furanones using GC-MS. While this data is for a structurally similar compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (furaneol), it serves as a good example of the performance characteristics that can be expected when using a SIDA-GC-MS method for norfuraneol.
Table 1: Representative GC-MS Method Performance for Furanone Analysis
| Parameter | Value | Reference |
| Linear Range | 2 - 500 ng/mL | [3][4][5] |
| Limit of Detection (LOD) | 0.5 ng/mL | [3][4][5] |
| Limit of Quantification (LOQ) | 2 ng/mL | [3][4][5] |
| Repeatability (RSD) | 9.5% | [3][4][5] |
| Recovery (spiked samples) | >90% |
Table 2: Plausible Mass Transitions for MRM Analysis
Based on the known fragmentation patterns of furanones, the following mass transitions can be proposed for a GC-MS/MS method. These would need to be optimized empirically.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| 4-Hydroxy-5-methylfuran-3(2H)-one | 114 | 85 | 57 |
| This compound | 117 | 88 or 85 | 60 or 57 |
Note: The exact fragmentation of the deuterated standard will depend on the position and number of deuterium atoms. The proposed values assume deuteration at the C2 position.
Diagram: Logical Relationship in Stable Isotope Dilution Analysis
Caption: The core principle of quantification using Stable Isotope Dilution Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Hydroxy-5-methyl-3(2H)-furanone | C5H6O3 | CID 4564493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for the Stable Isotope Dilution Assay of 4-Hydroxy-5-methylfuran-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-5-methylfuran-3(2H)-one, also known as norfuraneol, is a significant flavor compound found in a variety of foods and beverages, contributing to their characteristic sweet, caramel-like aroma.[1][2] Its quantification is crucial for quality control in the food industry and for flavor research. This document provides a detailed protocol for the quantitative analysis of 4-Hydroxy-5-methylfuran-3(2H)-one using a stable isotope dilution assay (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The principle of the stable isotope dilution assay is based on the addition of a known amount of a stable isotopically labeled analog of the target analyte (in this case, a deuterated or ¹³C-labeled 4-Hydroxy-5-methylfuran-3(2H)-one) as an internal standard to the sample.[3] This internal standard exhibits nearly identical chemical and physical properties to the native analyte, and therefore co-elutes during chromatographic separation and experiences similar ionization effects in the mass spectrometer.[4] This co-behavior allows for highly accurate and precise quantification, as it effectively corrects for matrix effects and variations in sample preparation and instrument response.
Experimental Protocols
This section details the methodology for the stable isotope dilution assay of 4-Hydroxy-5-methylfuran-3(2H)-one.
Materials and Reagents
-
Standards:
-
4-Hydroxy-5-methylfuran-3(2H)-one (analytical standard grade)
-
Deuterated or ¹³C-labeled 4-Hydroxy-5-methylfuran-3(2H)-one (internal standard)
-
-
Solvents:
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
-
Sample Preparation:
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge tubes (15 mL and 50 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Preparation of Standards and Internal Standard
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of 4-Hydroxy-5-methylfuran-3(2H)-one and its stable isotopically labeled internal standard in 10 mL of methanol, respectively.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with a methanol/water mixture (e.g., 50:50, v/v) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
-
Internal Standard Spiking Solution (e.g., 100 ng/mL):
-
Dilute the internal standard stock solution with the methanol/water mixture to a final concentration suitable for spiking into samples and calibration standards.
-
Sample Preparation (Solid Food Matrix - e.g., Fruit Puree)
-
Homogenization: Homogenize the solid food sample to a uniform consistency.
-
Weighing and Spiking: Accurately weigh 5 g of the homogenized sample into a 50 mL centrifuge tube. Add a known volume of the internal standard spiking solution (e.g., 50 µL of 100 ng/mL).
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elute the analyte and internal standard with 5 mL of acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an LC-MS vial for analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
4-Hydroxy-5-methylfuran-3(2H)-one: The precursor ion will be the protonated molecule [M+H]⁺. The product ions will be specific fragments determined by infusing a standard solution.
-
Labeled Internal Standard: The precursor ion will be the protonated labeled molecule [M+H]⁺. The product ions will be corresponding fragments.
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized by infusing standard solutions of the analyte and internal standard.
-
Data Analysis and Quantification
-
Integrate the peak areas for the analyte and the internal standard for each sample and calibration standard.
-
Calculate the response ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.
-
Determine the concentration of 4-Hydroxy-5-methylfuran-3(2H)-one in the samples by interpolating their response ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of a structurally similar compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), which can be considered as an expected performance benchmark for the assay of 4-Hydroxy-5-methylfuran-3(2H)-one.[5]
| Parameter | Value | Food Matrix | Reference |
| Limit of Detection (LOD) | 0.5 ng/mL | Aqueous Samples | [5] |
| Limit of Quantification (LOQ) | 2 ng/mL | Aqueous Samples | [5] |
| Repeatability (RSD) | < 10% | Aqueous Samples | [5] |
| Recovery | > 95% | Fruit Juice | [5] |
| Linearity Range | 2 - 500 ng/mL | Aqueous Samples | [5] |
Visualizations
Caption: Experimental workflow for the stable isotope dilution assay.
Caption: Principle of the stable isotope dilution analysis.
References
Application Notes and Protocols for the Use of 4-Hydroxy-5-methylfuran-3(2H)-one-d3 in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-5-methylfuran-3(2H)-one, also known as Norfuraneol, is a naturally occurring furanone found in various fruits and heat-processed foods. It is a significant contributor to the characteristic caramel-like, sweet, and fruity aroma of many food products. Beyond its role as a flavor compound, there is growing interest in the biological activities of furanones, including their potential roles in cell signaling and as biomarkers for dietary intake or specific metabolic processes.
Metabolic studies involving 4-Hydroxy-5-methylfuran-3(2H)-one often require precise and accurate quantification in complex biological matrices such as plasma, urine, or tissue extracts. The use of a stable isotope-labeled internal standard (SIL-IS), such as 4-Hydroxy-5-methylfuran-3(2H)-one-d3, is the gold standard for such quantitative analyses, particularly when employing mass spectrometry-based techniques. The SIL-IS is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer. This approach corrects for variability in sample preparation, matrix effects, and instrument response, leading to highly reliable and reproducible data.
These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of its unlabeled counterpart in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Quantitative Analysis
The use of this compound as an internal standard allows for the generation of precise and accurate quantitative data. Below are examples of how to structure this data for clarity and comparison.
Table 1: Calibration Curve for 4-Hydroxy-5-methylfuran-3(2H)-one Quantification
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentration of the analyte. The concentration of the internal standard is kept constant across all calibration standards.
| Calibration Standard | Analyte Concentration (ng/mL) | IS Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| Blank | 0 | 50 | 0 | 1,520,340 | 0.000 |
| Cal 1 | 1 | 50 | 3,015 | 1,515,890 | 0.002 |
| Cal 2 | 5 | 50 | 15,230 | 1,530,110 | 0.010 |
| Cal 3 | 10 | 50 | 30,500 | 1,525,600 | 0.020 |
| Cal 4 | 50 | 50 | 151,800 | 1,519,900 | 0.100 |
| Cal 5 | 100 | 50 | 304,100 | 1,521,400 | 0.200 |
| Cal 6 | 250 | 50 | 758,900 | 1,517,800 | 0.500 |
| Cal 7 | 500 | 50 | 1,510,500 | 1,510,500 | 1.000 |
Regression Analysis:
-
Linear Equation: y = 0.002x + 0.0001
-
Correlation Coefficient (r²): 0.9998
Table 2: Quantification of 4-Hydroxy-5-methylfuran-3(2H)-one in Human Urine Samples
This table presents the calculated concentrations of the analyte in unknown biological samples, based on the calibration curve.
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Urine_001 | 45,670 | 1,518,200 | 0.030 | 15.0 |
| Urine_002 | 121,300 | 1,522,600 | 0.080 | 39.9 |
| Urine_003 | 18,250 | 1,515,100 | 0.012 | 6.0 |
| Urine_004 | 245,600 | 1,525,400 | 0.161 | 80.4 |
Table 3: Assay Performance Characteristics
This table summarizes the validation parameters of the quantitative method, demonstrating its reliability.
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9998 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | S/N > 10, Accuracy ±20%, Precision <20% |
| Accuracy (% Bias) at LLOQ | -2.5% | ± 20% |
| Precision (%RSD) at LLOQ | 8.9% | < 20% |
| Accuracy (% Bias) at Mid QC (50 ng/mL) | 1.2% | ± 15% |
| Precision (%RSD) at Mid QC (50 ng/mL) | 4.5% | < 15% |
| Accuracy (% Bias) at High QC (400 ng/mL) | -0.8% | ± 15% |
| Precision (%RSD) at High QC (400 ng/mL) | 3.1% | < 15% |
| Matrix Effect | 95-105% | 85-115% |
| Recovery | 92% | Consistent and reproducible |
Experimental Protocols
Protocol 1: Quantitative Analysis of 4-Hydroxy-5-methylfuran-3(2H)-one in Human Plasma
This protocol outlines the procedure for sample preparation and LC-MS/MS analysis of 4-Hydroxy-5-methylfuran-3(2H)-one in human plasma.
1. Materials and Reagents
-
4-Hydroxy-5-methylfuran-3(2H)-one (analytical standard)
-
This compound (internal standard)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Human plasma (blank, from a controlled source)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
2. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of 4-Hydroxy-5-methylfuran-3(2H)-one and dissolve in 1 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Analyte Working Solutions (for calibration curve): Serially dilute the analyte stock solution with 50% methanol/water to prepare working solutions at concentrations ranging from 10 ng/mL to 5000 ng/mL.
-
Internal Standard Working Solution (500 ng/mL): Dilute the internal standard stock solution with acetonitrile to a final concentration of 500 ng/mL. This solution will be used for protein precipitation.
3. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blanks, calibration standards, quality control (QC) samples, and unknown samples.
-
To each tube, add 100 µL of the appropriate sample (blank plasma, spiked plasma for calibration/QC, or unknown plasma sample).
-
Add 300 µL of the internal standard working solution (500 ng/mL in acetonitrile) to every tube (except the blank, to which 300 µL of acetonitrile without IS is added). This results in a final IS concentration of 50 ng/mL in the analytical sample.
-
Vortex each tube vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to an autosampler vial.
-
The samples are now ready for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B (re-equilibration)
-
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
4-Hydroxy-5-methylfuran-3(2H)-one: Precursor ion (Q1) m/z 115.0 -> Product ion (Q3) m/z 87.0
-
This compound: Precursor ion (Q1) m/z 118.0 -> Product ion (Q3) m/z 90.0
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
5. Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard in all samples.
-
Calculate the peak area ratio (analyte/IS) for each sample.
-
Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
Caption: General experimental workflow for quantitative analysis.
Hypothetical Metabolic Pathway
Based on the metabolism of the structurally similar compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), the following metabolic pathway for 4-Hydroxy-5-methylfuran-3(2H)-one is proposed.
Caption: Proposed metabolic fate of Norfuraneol in the body.
Signaling Pathway Interference
Furanone compounds have been shown to interfere with bacterial quorum sensing (QS), a cell-to-cell communication mechanism. Specifically, they can act as antagonists for N-acylhomoserine lactone (AHL) receptors.
Caption: Interference of furanones with bacterial quorum sensing.
Application Notes and Protocols for Furanone Analysis Using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furanones are a critical class of volatile and semi-volatile compounds that significantly contribute to the aroma and flavor profiles of a wide range of food products, beverages, and consumer goods. Accurate quantification of these compounds is paramount for quality control, flavor and fragrance research, and safety assessment. However, the inherent chemical properties of furanones, such as polarity and thermal lability, present analytical challenges.[1]
The use of stable isotope dilution analysis (SIDA) with deuterated internal standards is the gold standard for the precise and accurate quantification of furanones.[2] This approach effectively mitigates variability arising from matrix effects and sample preparation, ensuring high-quality data.[1] These application notes provide detailed protocols for common sample preparation techniques for furanone analysis, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Stir Bar Sorptive Extraction (SBSE), coupled with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3]
Quantitative Data Summary
The following tables summarize the quantitative performance of various sample preparation and analytical methods for furanone determination. The use of deuterated standards generally enhances accuracy and precision.[1]
Table 1: Method Performance for Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) Quantification
| Sample Preparation Method | Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Repeatability (RSD) | Recovery | Food Matrix | Reference |
| Derivatization-SPME | GC-MS | 0.5 ng/mL | 2 ng/mL | 9.5% | - | Aqueous Samples | [4] |
| SPE | GC-MS | - | - | <4% | 98% | Fruit Juice | [4] |
| Derivatization | GC-MS | 7.3 µg/L | 9.1 µg/L | - | - | - | [4] |
Table 2: General Performance Data for Furanone Analysis
| Sample Preparation Method | Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| SBSE with d4-furan | GC-MS | 2 ng/g | - | - | [5] |
| LLE with methylation | GC-MS | - | 10 ng/L | 73.8% | [6][7] |
Experimental Protocols & Workflows
Protocol 1: Solid-Phase Extraction (SPE) for Furanone Analysis
SPE is a robust technique for sample cleanup and concentration of furanones from complex matrices like fruit juices and wines.[8] This protocol is suitable for isolating furanones from interfering substances, thereby improving the accuracy and sensitivity of subsequent GC-MS analysis.[8]
Materials and Reagents:
-
SPE cartridges (e.g., Polymeric or Reversed-Phase C18)
-
Sample (e.g., fruit juice, wine)
-
Deuterated furanone internal standard solution
-
Methanol
-
Dichloromethane
-
Ethanol-water mixture (10% v/v)
-
Ultrapure water
-
Ammonium (B1175870) sulfate (B86663) (for wine samples)
-
GC-MS system
Experimental Workflow for SPE
Caption: Workflow for furanone analysis using Solid-Phase Extraction.
Procedure:
-
Sample Preparation:
-
For liquid samples like fruit juice, dilute with an equal volume of 10% (v/v) ethanol-water solution.[8]
-
For wine samples, add 0.9 g of ammonium sulfate to 3 mL of wine and dilute to a final volume of 6 mL with ultrapure water.[8]
-
Add a known amount of the deuterated furanone internal standard to the prepared sample.[8]
-
-
Cartridge Conditioning:
-
Sample Loading:
-
Load the prepared sample onto the conditioned SPE cartridge at a flow rate of approximately 3 mL/min.[8]
-
-
Washing:
-
Elution:
-
Elute the retained furanones from the cartridge with 1 mL of methanol.[8]
-
-
Analysis:
-
The eluate can be directly analyzed by GC-MS.[8]
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Furanone Analysis
LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquids. It is a simple and effective method for the extraction of furanones from aqueous samples.
Materials and Reagents:
-
Aqueous sample
-
Deuterated furanone internal standard solution
-
Extraction solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Separatory funnel
-
GC-MS system
Caption: Workflow for furanone analysis using Stir Bar Sorptive Extraction.
Procedure:
-
Sample Preparation:
-
Place a known volume of the aqueous sample into a headspace vial.
-
Add a known amount of the deuterated furanone internal standard.
-
-
Extraction:
-
Add a PDMS-coated stir bar to the vial.
-
Seal the vial and stir the sample at a constant speed for a defined period (e.g., 1 hour) at ambient temperature. [5]3. Post-Extraction:
-
After extraction, remove the stir bar with forceps.
-
Rinse the stir bar with a small amount of ultrapure water and gently dry it with a lint-free tissue.
-
-
Analysis:
-
Place the stir bar into a thermal desorption tube.
-
The analytes are thermally desorbed from the stir bar and transferred to the GC-MS system for analysis.
-
Conclusion
The selection of an appropriate sample preparation technique is crucial for the accurate and reliable quantification of furanones in complex matrices. The use of deuterated internal standards in conjunction with methods such as SPE, LLE, or SBSE allows for the correction of matrix effects and procedural losses, leading to high-quality analytical data. The protocols and workflows provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in furanone analysis. Method validation is essential to ensure that the chosen method is fit for its intended purpose.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. shimadzu.com [shimadzu.com]
- 4. benchchem.com [benchchem.com]
- 5. The use of stir bar sorptive extraction--a potential alternative method for the determination of furan, evaluated using two example food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-Hydroxy-5-methylfuran-3(2H)-one-d3 in Oxidoreductase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-5-methylfuran-3(2H)-one, a naturally occurring furanone, and its derivatives are recognized for their roles as flavor compounds and their involvement in various biological activities. These compounds can serve as substrates or modulators for a range of oxidoreductase enzymes. The deuterated isotopologue, 4-Hydroxy-5-methylfuran-3(2H)-one-d3 (d3-HMF), is a powerful tool for investigating the reaction mechanisms of these enzymes. By substituting specific hydrogen atoms with deuterium (B1214612), researchers can probe the kinetic isotope effect (KIE), providing insights into rate-determining steps and the nature of transition states in enzymatic reactions.[1][2][3] This application note provides detailed protocols for the use of d3-HMF in oxidoreductase activity assays, with a focus on tyrosinase and enone oxidoreductases.
Principle of the Assay
The core principle behind using d3-HMF in oxidoreductase assays is the kinetic isotope effect. The replacement of a hydrogen atom with a heavier deuterium atom can lead to a slower rate of a chemical reaction if the bond to this atom is broken or significantly altered in the rate-determining step of the reaction.[1][2] By comparing the kinetic parameters (e.g., Vmax, Km) of an oxidoreductase reaction with the non-deuterated (protio) 4-Hydroxy-5-methylfuran-3(2H)-one and its deuterated counterpart, d3-HMF, researchers can elucidate the enzyme's catalytic mechanism.
A common method for assaying oxidoreductase activity involves monitoring the change in absorbance of a substrate or product over time using a spectrophotometer. For example, the oxidation of phenolic compounds by tyrosinase can be followed by measuring the formation of colored quinone products.[4][5][6]
Applications
The primary application of this compound in oxidoreductase research is the elucidation of enzymatic reaction mechanisms through the study of kinetic isotope effects. This is particularly valuable for:
-
Identifying the Rate-Determining Step: A significant KIE (typically >1.5) suggests that the cleavage of the C-D bond is part of the rate-limiting step of the reaction.[1]
-
Understanding Transition State Structure: The magnitude of the KIE can provide information about the geometry and vibrational frequencies of the transition state.[2]
-
Distinguishing Between Different Catalytic Mechanisms: KIE studies can help to support or refute proposed reaction pathways.
Data Presentation
The following table presents hypothetical, yet plausible, kinetic data for the oxidation of 4-Hydroxy-5-methylfuran-3(2H)-one and its deuterated analog by a putative enone oxidoreductase. Such data would be crucial for determining the kinetic isotope effect.
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| 4-Hydroxy-5-methylfuran-3(2H)-one | 150 | 25.0 | 12.5 | 8.3 x 10⁴ |
| This compound | 155 | 15.6 | 7.8 | 5.0 x 10⁴ |
Kinetic Isotope Effect (KIE) Calculation:
-
KIE on Vmax (or kcat): Vmax(H) / Vmax(D) = 25.0 / 15.6 ≈ 1.60
-
KIE on kcat/Km: (kcat/Km)H / (kcat/Km)D = (8.3 x 10⁴) / (5.0 x 10⁴) ≈ 1.66
A KIE of approximately 1.6 suggests that the hydrogen abstraction at the deuterated position is at least partially rate-limiting in the enzymatic reaction.
Experimental Protocols
Protocol 1: Tyrosinase Activity Assay
This protocol is adapted for the use of 4-Hydroxy-5-methylfuran-3(2H)-one and its deuterated analog as potential substrates or inhibitors of tyrosinase. Tyrosinase catalyzes the oxidation of phenolic compounds to quinones, which can be monitored spectrophotometrically.[4][5][6][7]
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
4-Hydroxy-5-methylfuran-3(2H)-one
-
This compound
-
L-DOPA (3,4-dihydroxyphenylalanine) as a control substrate
-
Sodium Phosphate (B84403) Buffer (50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in sodium phosphate buffer.
-
Prepare stock solutions of 4-Hydroxy-5-methylfuran-3(2H)-one, this compound, and L-DOPA in the same buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 180 µL of the substrate solution (either the furanone compound or L-DOPA at various concentrations).
-
Include wells with buffer only as a blank.
-
-
Initiation of Reaction:
-
Add 20 µL of the tyrosinase solution to each well to initiate the reaction.
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 475 nm every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax for both the deuterated and non-deuterated substrates.
-
Calculate the KIE on Vmax and Km.
-
Protocol 2: Enone/Quinone Oxidoreductase Activity Assay
This protocol describes a general method for assaying the activity of an enone or quinone oxidoreductase using 4-Hydroxy-5-methylfuran-3(2H)-one and its deuterated analog as substrates. The assay monitors the oxidation of NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm.
Materials and Reagents:
-
Purified or recombinant enone/quinone oxidoreductase
-
4-Hydroxy-5-methylfuran-3(2H)-one
-
This compound
-
NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form)
-
Tris-HCl Buffer (50 mM, pH 7.5)
-
Quartz cuvettes or UV-transparent 96-well plate
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the enzyme, furanone substrates, and NADPH in Tris-HCl buffer.
-
-
Assay Mixture:
-
In a cuvette or well, prepare a reaction mixture containing Tris-HCl buffer, a fixed concentration of NADPH (e.g., 100-200 µM), and varying concentrations of the furanone substrate.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a small volume of the enzyme solution to the assay mixture.
-
-
Measurement:
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear phase of the reaction. The rate of NADPH oxidation can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Determine the kinetic parameters (Km and Vmax) for both the deuterated and non-deuterated substrates by plotting V₀ against substrate concentration.
-
Calculate the KIE on Vmax and Km.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the kinetic isotope effect.
Caption: Generalized oxidoreductase reaction pathway.
References
- 1. einsteinmed.edu [einsteinmed.edu]
- 2. Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pepolska.pl [pepolska.pl]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Deuterium exchange issues with 4-Hydroxy-5-methylfuran-3(2H)-one-d3
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Hydroxy-5-methylfuran-3(2H)-one-d3, focusing specifically on challenges related to deuterium (B1214612) exchange.
Frequently Asked Questions (FAQs)
Q1: Why am I losing the deuterium label on my this compound during my experiment?
A: Deuterium loss, or D-H exchange, is primarily caused by exposure to protic sources (i.e., sources of protons). The most common culprit is water.[1] The structure of 4-Hydroxy-5-methylfuran-3(2H)-one has two primary sites susceptible to exchange:
-
The 4-hydroxyl group (-OD): This is the most labile site. The deuteron (B1233211) can rapidly exchange with protons from residual water in solvents, on glassware, or from atmospheric moisture.
-
The C2 position: The proton (or deuteron) at the C2 position is adjacent to a carbonyl group, making it susceptible to exchange through a process called keto-enol tautomerism. This exchange is catalyzed by both acids and bases.[2]
Q2: I am observing an unexpected peak in my ¹H NMR spectrum where a deuterium signal should be. What is happening?
A: The appearance of a new proton signal corresponding to a deuterated position indicates that a back-exchange reaction has occurred. This is a definitive sign that your deuterated compound has been exposed to a source of protons, most commonly water contamination in your NMR solvent or on the glassware.[1]
Q3: What is the most critical factor to control to prevent deuterium exchange?
A: Moisture is the single most important factor to control.[1] Deuterated solvents are often hygroscopic, meaning they readily absorb water from the atmosphere.[1] Rigorously excluding water at every step of sample preparation and analysis is crucial for maintaining the isotopic purity of your compound.
Q4: Under what conditions is 4-Hydroxy-5-methylfuran-3(2H)-one most stable against exchange?
A: The stability of the parent molecule, 4-hydroxy-2,5-dimethyl-3(2H)-furanone, is pH-dependent. Studies on its racemization (which occurs via the same tautomerism that facilitates H/D exchange at the C2 position) show that the exchange rate is lowest in the pH range of 4 to 5.[2] The exchange is significantly accelerated under stronger acidic (pH < 4) and especially neutral to basic conditions (pH > 7).[2] The non-deuterated form has also been found to be generally unstable at all pH values over extended periods.[3][4]
Q5: Can deuterium exchange occur during mass spectrometry analysis?
A: Yes, exchange can occur in the Electrospray Ionization (ESI) source of a mass spectrometer.[1] This is known as gas-phase exchange and can be minimized by optimizing instrument parameters to reduce ion heating.[1]
Troubleshooting Guides
Problem: Loss of Deuterium Label in NMR Analysis
If you observe the loss of deuterium labels or the appearance of a large water peak in your ¹H NMR spectrum, follow these troubleshooting steps.[1]
Caption: Troubleshooting workflow for diagnosing sources of deuterium exchange in NMR sample preparation.
Problem: Inconsistent Results in LC-MS Analysis
Deuterium exchange can also occur during chromatographic separation, leading to variable mass spectrometry results.
-
Root Cause 1: On-Column Exchange: If the mobile phase contains protic solvents (e.g., water, methanol), the labile deuterons (especially the hydroxyl deuteron) can exchange as the compound travels through the column.
-
Solution: Perform chromatography at low temperatures (e.g., 0-4 °C) to reduce the exchange rate.[1] If compatible with your method, consider using deuterated mobile phase components.
-
-
Root Cause 2: In-Source Exchange: As mentioned in the FAQ, gas-phase exchange can occur in the ESI source.
-
Solution: Optimize MS source parameters such as gas temperatures and voltages to minimize ion heating and residence time in the source, which can help reduce this phenomenon.[1]
-
Quantitative Data Summary
The stability of 4-Hydroxy-5-methylfuran-3(2H)-one is highly dependent on pH, which directly impacts the rate of deuterium exchange at the C2 position. The table below summarizes findings on the related non-deuterated compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF).
| pH Value | Stability / Exchange Rate Observation | Reference |
| 2.0 - 8.0 | The parent compound (HDMF) was found to be unstable at all tested pH values over a 32-day period at 23°C. | [4] |
| 4.0 - 5.0 | Tautomerism and racemization (and thus H/D exchange at C2) are at their lowest rate. | [2] |
| > 7.0 | Tautomerism and exchange are significantly catalyzed under neutral to basic conditions. | [2] |
| 7.2 | Approximately 50% of the protons at the C2 position exchanged with deuterium from the medium (D₂O) within one hour. | [2] |
Experimental Protocols
Protocol 1: Rigorous NMR Sample Preparation to Minimize D-H Exchange
This protocol outlines the best practices for preparing a sample of this compound for NMR analysis to prevent deuterium loss.
-
Glassware Preparation:
-
Place the NMR tube, caps, pipettes, and any vials in an oven at >120°C for at least 2 hours.
-
Transfer the hot glassware to a desiccator and allow it to cool to room temperature under vacuum.[1]
-
-
Inert Atmosphere Transfer:
-
Move the cooled, dried glassware and a new, sealed container of high-purity deuterated solvent into a glove box or glove bag filled with dry nitrogen or argon.[1]
-
-
Sample Preparation:
-
Accurately weigh your deuterated compound directly into the dried NMR tube.
-
Using a dry syringe, withdraw the required amount of deuterated solvent from the sealed container and add it to the NMR tube.[1]
-
Cap the NMR tube securely inside the inert atmosphere.
-
-
Analysis:
-
Remove the sealed tube from the glove box and analyze it promptly.
-
Protocol 2: D₂O Shake Experiment to Confirm Exchangeable Protons
This classic experiment helps identify which signals in a ¹H NMR spectrum correspond to labile protons.[5]
-
Initial Spectrum: Dissolve your compound in a standard deuterated solvent (e.g., CDCl₃) that is not miscible with water and acquire a standard ¹H NMR spectrum.
-
D₂O Addition: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Shaking: Cap the tube and shake it vigorously for several minutes to ensure thorough mixing of the two phases.[5]
-
Final Spectrum: Re-acquire the ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The signals corresponding to exchangeable protons (like the -OH group) will decrease in intensity, broaden, or disappear entirely in the second spectrum, as the protons are replaced by deuterons from the D₂O.[5]
Visualization of Exchange Mechanism
The primary chemical pathway that enables deuterium exchange at the C2 position is keto-enol tautomerism.
Caption: Acid/base-catalyzed keto-enol tautomerism allows the deuteron at the C2 position to be replaced by a proton from the solvent.
References
Optimizing chromatographic separation of furanones and their deuterated analogs
Welcome to the Technical Support Center for the chromatographic separation of furanones and their deuterated analogs. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing analytical methods and troubleshooting common issues.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the chromatographic analysis of furanones and their deuterated analogs in a question-and-answer format.
Question: Why am I observing poor peak shape (e.g., tailing, fronting, or broad peaks) for my furanone analytes?
Answer: Poor peak shape is a common issue, especially with polar compounds like furanones, and can compromise the accuracy and reliability of your analysis.[1] The causes can be categorized by the type of distortion:
-
Peak Tailing: This is often seen with polar furanones in both GC and HPLC.[1][2]
-
Primary Cause (GC & HPLC): Secondary interactions between the polar hydroxyl group of the furanone and active sites in the system, such as exposed silanol (B1196071) groups on silica-based columns or in the GC inlet liner.[2][3]
-
Other Causes:
-
Column Contamination: Buildup of non-volatile residues at the head of the column.[2]
-
Sample Overload: Injecting too much analyte, which saturates the stationary phase.[2][4]
-
Incorrect Mobile Phase pH (HPLC): An unsuitable mobile phase pH can affect the ionization state of the analyte and its interaction with the stationary phase.[3]
-
-
-
Peak Fronting: This is characterized by a sharp front edge and a sloping tail.[1]
-
Broad Peaks: This leads to decreased resolution and sensitivity.
Solutions:
-
System Inertness (GC): Use a deactivated GC inlet liner and a column specifically designed for polar analytes to minimize interactions.[2]
-
Derivatization (GC): To reduce polarity and improve thermal stability, derivatize the furanone. This "caps" the polar hydroxyl group, leading to sharper, more symmetrical peaks.[2][5]
-
Mobile Phase Optimization (HPLC):
-
Column Maintenance:
-
Method Parameters:
Question: My furanone and its deuterated analog are co-eluting or have poor resolution. How can I improve their separation?
Answer: Separating deuterated and non-deuterated analogs can be challenging due to their identical chemical properties. The separation relies on subtle differences in intermolecular interactions, often referred to as the chromatographic deuterium (B1214612) effect (CDE).[8] Increasing the number of deuterium substitutions can sometimes improve resolution.[9]
Solutions to Improve Resolution:
-
Decrease Flow Rate: In most cases, lowering the flow rate enhances peak efficiency, resulting in narrower peaks and better resolution, though it will increase the analysis time.[10]
-
Optimize Temperature: Lowering the column temperature can increase retention and improve resolution. Conversely, for some methods, increasing the temperature can enhance efficiency.[10][11] It is crucial to test a range of temperatures to find the optimum for your specific separation.
-
Change Column/Stationary Phase: This is often the most effective way to improve resolution.
-
Particle Size: Columns with smaller particles provide higher efficiency (more theoretical plates), leading to sharper peaks and better separation.[11]
-
Stationary Phase Chemistry (HPLC): Switching to a different stationary phase (e.g., from a standard C18 to a Phenyl or Pentafluorophenyl (PFP) column) can alter selectivity and resolve co-eluting peaks.[8]
-
Stationary Phase Polarity (GC): Nonpolar stationary phases often result in the deuterated compound eluting earlier (inverse isotope effect), while polar phases can cause it to elute later (normal isotope effect).[12] Experimenting with different polarity columns is recommended.
-
-
Adjust Mobile Phase Strength (HPLC): Decreasing the percentage of the strong solvent (e.g., acetonitrile (B52724) or methanol) in a reversed-phase method will increase retention times and may improve the resolution between closely eluting peaks.
Question: I am experiencing low recovery and poor sensitivity for my furanone analysis. What are the potential causes and solutions?
Answer: Low recovery and sensitivity are often linked to the inherent instability and high polarity of furanones, which can lead to analyte loss during sample preparation and poor chromatographic performance.[5][13][14]
Potential Causes:
-
Analyte Instability: Furanones can be susceptible to degradation from air (oxidation), heat, or unsuitable pH conditions.[14]
-
Inefficient Extraction: The high polarity and water solubility of furanones make them difficult to extract efficiently from aqueous sample matrices using traditional liquid-liquid extraction.[5][13]
-
Loss During Evaporation: If a solvent evaporation step is used for sample concentration, volatile furanones can be lost.[14]
-
Active Site Adsorption: As mentioned under "Poor Peak Shape," active sites in the GC or HPLC system can irreversibly adsorb the analyte, reducing the amount that reaches the detector.[2]
Solutions:
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for extracting furanones from complex matrices like fruit juices, offering good recovery rates.[13][15]
-
Solid Phase Microextraction (SPME): Particularly for GC analysis, headspace SPME is a robust method for extracting volatile and semi-volatile furanones.[15][16]
-
-
Derivatization (GC): Derivatizing furanones (e.g., with PFBBr) makes them less polar and more stable, which not only improves peak shape but also significantly enhances sensitivity.[5][17]
-
Control pH: Furanone stability is pH-dependent. Maintaining a slightly acidic pH (around 4-5) during sample preparation and analysis can help prevent racemization and degradation.[14][18]
-
Use an Internal Standard: Employing a stable isotope-labeled internal standard (e.g., a deuterated analog of the analyte) is highly recommended. This can correct for variations in recovery, matrix effects, and analyte degradation during the analytical process.[9][14]
Frequently Asked Questions (FAQs)
Q1: Which technique is better for furanone analysis: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
A1: The choice between GC and HPLC depends on the specific furanone, the sample matrix, and available instrumentation.[13]
-
HPLC: Often preferred for its ability to analyze polar and thermally unstable compounds like furanones directly without derivatization.[19] Reversed-phase HPLC with UV detection is a common and robust method.[20][21] However, it may suffer from co-elution with matrix components in complex samples.[22]
-
GC: Offers high sensitivity and selectivity, especially when coupled with a mass spectrometer (GC-MS).[13] However, due to the high polarity and thermal instability of many furanones, a derivatization step is often required to convert them into more volatile and stable compounds, which adds a step to sample preparation.[2][16]
Q2: How does deuteration affect the chromatographic separation from the non-deuterated analog?
A2: While deuterated and non-deuterated compounds are chemically identical, the carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond.[23] This can lead to subtle differences in polarity and intermolecular van der Waals forces, which may be sufficient to allow for chromatographic separation. This phenomenon is known as the "isotope effect."[9][12] In reversed-phase HPLC, the deuterated compound often elutes slightly earlier, while in GC, the elution order depends on the polarity of the stationary phase.[9][12]
Q3: Why is derivatization frequently recommended for the GC analysis of furanones?
A3: Derivatization is a chemical modification process used to convert an analyte into a product with more suitable properties for a given analytical technique. For GC analysis of furanones, it is recommended for two main reasons:
-
To Decrease Polarity: Furanones contain a polar hydroxyl (-OH) group, which can interact strongly with active sites in the GC system, leading to poor peak shape (tailing). Derivatization masks this polar group, reducing these interactions.[2][5]
-
To Increase Thermal Stability and Volatility: The resulting derivative is typically more volatile and thermally stable, making it more amenable to the high temperatures used in the GC inlet and column.[16][24] This leads to improved sensitivity, better peak shape, and more reproducible results.[2]
Quantitative Data Summary
The following tables summarize typical starting conditions for the chromatographic analysis of furanones. Optimization will be required for specific applications.
Table 1: Typical HPLC Parameters for Furanone Analysis
| Parameter | Condition | Reference(s) |
|---|---|---|
| Column | Reversed-Phase C18 or Newcrom R1 | [20][21] |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water, often with an acid (e.g., formic, phosphoric) or buffer (e.g., sodium acetate) | [19][21][25] |
| Detection | UV-Vis (approx. 280-290 nm) or Mass Spectrometry (MS) | [19][21] |
| Flow Rate | Typically 0.5 - 1.0 mL/min | [11][20] |
| Column Temp. | Ambient or controlled (e.g., 25-40 °C) |[11][21] |
Table 2: Typical GC-MS Parameters for Furanone Analysis
| Parameter | Condition | Reference(s) |
|---|---|---|
| Derivatization | Often required (e.g., with PFBBr, BSTFA) to improve volatility and peak shape | [16][24] |
| Column | Mid-to-high polarity (e.g., WAX phase) for underivatized; Non-polar (e.g., DB-5) for derivatized | [5][26] |
| Carrier Gas | Helium | [26] |
| Injector Temp. | 220 - 250 °C | [26] |
| Oven Program | Temperature gradient (e.g., start at 30-50 °C, ramp to 220-250 °C) | [26] |
| Detection | Mass Spectrometry (MS), often in Selected Ion Monitoring (SIM) mode for quantification |[24][26] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Furanones in an Aqueous Matrix
This protocol describes a general method for quantifying a furanone like 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol) from a liquid sample.
1. Sample Preparation: Solid-Phase Extraction (SPE) [15][19] a. Homogenize the liquid sample if it contains solids. b. Centrifuge the sample (e.g., at 10,000 x g for 15 minutes) to pellet solids and collect the supernatant.[15] c. Condition an SPE cartridge (e.g., C18 or other suitable polymer) by passing methanol, followed by deionized water. d. Load the sample supernatant onto the conditioned cartridge. e. Wash the cartridge with deionized water to remove polar interferences. f. Elute the furanone from the cartridge with a small volume of methanol or acetonitrile. g. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known, small volume of the initial mobile phase.[20] h. Filter the final sample through a 0.45 µm syringe filter into an HPLC vial.[20]
2. HPLC Analysis [19][21] a. HPLC System: An HPLC with a UV or Diode Array Detector (DAD). b. Column: Reversed-phase C18, 5 µm, 4.6 x 250 mm (or similar). c. Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.05 M sodium acetate, pH 4.0) and an organic solvent (e.g., methanol or acetonitrile).[19] A typical starting point could be 70:30 buffer:methanol. d. Flow Rate: 1.0 mL/min. e. Injection Volume: 10-20 µL. f. Column Temperature: 30 °C. g. Detection: UV at 290 nm.[19] h. Quantification: Prepare calibration standards of the furanone and its deuterated analog. Construct a calibration curve by plotting peak area against concentration to determine the concentration in the samples.
Protocol 2: GC-MS Analysis of Furanones using Derivatization and SPME
This protocol is adapted for volatile furanones in complex matrices.[16][27]
1. Sample Preparation and Derivatization [27] a. Place a known amount of the sample (e.g., 5 g) into a 20 mL headspace vial. b. Add a known amount of an internal standard. c. Add a salt (e.g., NaCl) to saturate the solution and increase the ionic strength. d. Adjust the sample to a basic pH with NaOH solution. e. Add the derivatizing agent (e.g., pentafluorobenzyl bromide, PFBBr). f. Immediately seal the vial and incubate at an elevated temperature (e.g., 60 °C) with stirring for a set time (e.g., 30 minutes) to complete the reaction.
2. Headspace Solid-Phase Microextraction (HS-SPME) [27] a. After derivatization, place the vial in a heater-stirrer at the extraction temperature (e.g., 40 °C). b. Expose a suitable SPME fiber (e.g., PDMS/DVB) to the headspace above the sample for a defined period (e.g., 60 minutes) with stirring. c. Retract the fiber into the needle.
3. GC-MS Analysis [26][27] a. GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer. b. Injection: Insert the SPME fiber into the heated GC inlet (e.g., 250 °C) to desorb the analytes onto the column. c. Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness). d. Carrier Gas: Helium at a constant flow. e. Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes. (This program should be optimized). f. MS Parameters: Use electron ionization (EI). For quantification, operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the derivatized furanone and its deuterated analog.
Visualized Workflows
Caption: A logical workflow for troubleshooting common chromatographic issues.
Caption: General experimental workflow for furanone analysis.
References
- 1. uhplcs.com [uhplcs.com]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. mastelf.com [mastelf.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. halocolumns.com [halocolumns.com]
- 8. Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. | Semantic Scholar [semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Separation of 2(5H)-Furanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 26. imreblank.ch [imreblank.ch]
- 27. benchchem.com [benchchem.com]
Technical Support Center: Purity Assessment of 4-Hydroxy-5-methylfuran-3(2H)-one-d3 Standards
This technical support center is designed to assist researchers, scientists, and drug development professionals in the accurate purity assessment of 4-Hydroxy-5-methylfuran-3(2H)-one-d3 standards. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guide
This section addresses specific problems that may arise during the analysis of this compound.
Issue 1: Inconsistent quantitative results despite using a deuterated internal standard.
-
Question: My quantitative results are inconsistent and inaccurate. What could be the problem?
-
Answer: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, or unexpected isotopic exchange.
Issue 2: The mass spectrum of my standard shows unexpected peaks.
-
Question: I am observing unexpected ions in the mass spectrum of my this compound standard. What could be the cause?
-
Answer: Unexpected peaks in the mass spectrum can arise from several sources:
-
Isotopologues: The presence of molecules with fewer than three deuterium (B1214612) atoms (d0, d1, d2) is expected to some extent. The relative abundance of these can be assessed using high-resolution mass spectrometry.
-
Impurities from Synthesis: The synthesis of furanones, often through Maillard-type reactions, can result in various byproducts.
-
In-source Fragmentation or Exchange: The deuterium atoms may be labile and exchange with hydrogen atoms from the solvent or matrix, particularly at high temperatures or non-neutral pH. This is more likely if the deuterium atoms are on heteroatoms like oxygen or on a carbon adjacent to a carbonyl group.[1]
-
Issue 3: The retention time of the deuterated standard is different from the non-deuterated analyte.
-
Question: My deuterated standard and the native analyte have different retention times in my chromatographic analysis. Why is this happening and how can I address it?
-
Answer: A slight shift in retention time between a deuterated standard and its non-deuterated counterpart is a known phenomenon, often referred to as an "isotope effect". This can be more pronounced in gas chromatography. If the shift is minor and consistent, it may not be an issue. However, a significant shift could lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement. To address this, you can try adjusting the chromatographic method, such as modifying the temperature gradient in GC or the mobile phase composition in LC.
Frequently Asked Questions (FAQs)
Q1: What is the expected chemical and isotopic purity of this compound?
A1: While a specific certificate of analysis for the d3 version was not identified, the non-deuterated analogue, 4-Hydroxy-5-methylfuran-3(2H)-one, typically has a chemical purity of ≥97.0% as determined by NMR.[2] For deuterated standards, high isotopic enrichment (e.g., >98%) is generally expected. It's crucial to distinguish between isotopic enrichment (the percentage of deuterium at a specific labeled position) and species abundance (the percentage of molecules with a specific isotopic composition).[3]
Q2: How should I store my this compound standard?
A2: Based on the storage recommendations for the non-deuterated form, the standard should be stored as a powder at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years).[2] If in solvent, it should be stored at -80°C (up to 6 months) or -20°C (up to 1 month).[2]
Q3: What are some potential impurities I should be aware of?
A3: Besides isotopologues (d0, d1, d2 versions of the molecule), chemical impurities can arise from the synthesis process. Furanones are often formed through the Maillard reaction, which can produce a complex mixture of byproducts.[4] Potential impurities could include other furanone derivatives or reaction intermediates.
Q4: Can the deuterium atoms on this compound exchange with hydrogen?
A4: Yes, there is a potential for hydrogen-deuterium (H/D) exchange. This can occur if the compound is exposed to acidic or basic conditions, or high temperatures.[1] The position of the deuterium labels is critical; labels on heteroatoms or carbons adjacent to carbonyl groups are more susceptible to exchange.[1]
Quantitative Data Summary
| Parameter | Typical Specification/Value | Analytical Method |
| Chemical Purity | ≥97.0% | NMR |
| Isotopic Enrichment | >98% D | Mass Spectrometry, NMR |
| Molecular Weight | 117.12 g/mol | - |
| CAS Number | 1335401-45-0 | - |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method for the non-deuterated analogue and is suitable for assessing chemical purity.
-
Column: Newcrom R1 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier. For MS compatibility, use formic acid instead of phosphoric acid.
-
Detection: UV detector or a mass spectrometer.
-
Sample Preparation: Prepare a stock solution of the standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and dilute to an appropriate concentration for analysis.
-
Analysis: Inject the sample and analyze the chromatogram for the presence of impurity peaks. The purity can be calculated based on the relative peak areas.
Protocol 2: Isotopic Purity Assessment by Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a powerful tool for determining isotopic purity.[5]
-
Instrumentation: An electrospray ionization high-resolution mass spectrometer (ESI-HRMS).[5]
-
Sample Infusion: Directly infuse a dilute solution of the standard into the mass spectrometer.
-
Data Acquisition: Acquire a high-resolution mass spectrum in the region of the expected molecular ion.
-
Data Analysis:
-
Identify the peaks corresponding to the different isotopologues (d0, d1, d2, d3).
-
Calculate the relative abundance of each isotopologue.
-
The isotopic purity is expressed as the percentage of the d3 isotopologue relative to the sum of all isotopologues.[6]
-
Protocol 3: Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure and assessing purity.
-
Instrumentation: A high-field NMR spectrometer.
-
Sample Preparation: Dissolve an accurately weighed amount of the standard in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
¹H NMR Analysis:
-
Acquire a proton NMR spectrum.
-
The spectrum should be consistent with the structure of 4-Hydroxy-5-methylfuran-3(2H)-one, with the absence or significant reduction of the signal corresponding to the deuterated positions.
-
Chemical purity can be determined by comparing the integral of the analyte signals to that of a certified internal standard.
-
-
²H NMR Analysis (optional):
-
Deuterium NMR can be used to directly observe the deuterium signals and confirm the positions of deuteration.
-
Visualizations
Caption: General Workflow for Purity Assessment.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 4. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) [mdpi.com]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Internal Standard Recovery
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during sample extraction, specifically focusing on the low recovery of internal standards.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes of low internal standard (IS) recovery?
Low recovery of internal standards can arise from several factors throughout the sample preparation and analysis workflow. These can be broadly categorized as:
-
Method-Related Issues: Problems with the extraction method itself are a primary cause. This includes suboptimal pH, incorrect solvent strength, inappropriate choice of sorbent material in Solid Phase Extraction (SPE), or emulsion formation in Liquid-Liquid Extraction (LLE).[1][2]
-
Matrix Effects: The sample matrix can significantly impact the recovery of the internal standard. Endogenous components in the sample can interfere with the extraction process or cause ion suppression or enhancement during analysis by mass spectrometry.[3][4]
-
Internal Standard-Related Issues: The choice and handling of the internal standard are critical. Problems can include using an inappropriate IS that doesn't mimic the analyte's behavior, incorrect concentration, instability of the IS in the sample matrix, or impurities in the IS solution.[5][6][7]
-
Human and Instrumental Errors: Inconsistent execution of the extraction protocol, such as variations in incubation times or pipetting errors, can lead to variable recovery. Instrumental issues like leaks, clogs, or a dirty ion source can also contribute to low and inconsistent IS signals.[4][8]
Q2: How can I systematically troubleshoot low internal standard recovery?
A systematic approach is crucial for identifying the root cause of low IS recovery. The following workflow can guide your troubleshooting efforts.
Caption: A logical workflow for troubleshooting low internal standard recovery.
Solid Phase Extraction (SPE) Troubleshooting
Q3: My internal standard recovery is low and inconsistent when using Solid Phase Extraction (SPE). What should I check?
For SPE, several critical steps can affect IS recovery. Here’s a checklist of common issues and their solutions:
| Potential Issue | Possible Cause | Recommended Solution |
| Analyte Breakthrough | Sorbent choice is inappropriate for the IS polarity.[1] | Select a sorbent with a more suitable retention mechanism (e.g., reversed-phase for nonpolar IS).[1] |
| Loading flow rate is too high.[1][9] | Decrease the flow rate to allow for sufficient interaction between the IS and the sorbent.[1] | |
| Sample pH is not optimal for IS retention.[9] | Adjust the sample pH to ensure the IS is in a form that will be retained by the sorbent.[1] | |
| Incomplete Elution | Elution solvent is too weak.[1] | Increase the organic strength of the elution solvent or use a stronger solvent.[1] |
| Insufficient elution volume.[1] | Increase the volume of the elution solvent. | |
| Poor Reproducibility | Cartridge bed drying out before sample loading.[1] | Ensure the sorbent bed remains wetted after conditioning and equilibration.[1] |
| Inconsistent sample loading or elution flow rates.[9] | Use an automated system or ensure consistent manual technique. | |
| Overloading the cartridge.[9] | Reduce the sample load or use a cartridge with a higher capacity.[9] |
Experimental Protocol: Systematic SPE Troubleshooting
To pinpoint the step causing IS loss in your SPE protocol, you can analyze the fractions from each stage:
-
Prepare a standard solution of your internal standard in a clean solvent.
-
Perform the SPE procedure , collecting the following fractions separately:
-
Load fraction (the sample that passes through the cartridge during loading)
-
Wash fraction(s)
-
Elution fraction(s)
-
-
Analyze each fraction using your analytical method to determine the amount of IS present.
-
Calculate the percentage of IS in each fraction to identify where the loss is occurring.
Caption: Workflow for fraction collection during SPE to identify IS loss.
Liquid-Liquid Extraction (LLE) Troubleshooting
Q4: I'm experiencing low IS recovery and emulsion formation with my Liquid-Liquid Extraction (LLE) protocol. What can I do?
Emulsion formation is a common problem in LLE that can trap your internal standard and lead to low recovery.[10]
| Potential Issue | Possible Cause | Recommended Solution |
| Emulsion Formation | Vigorous shaking of the extraction mixture.[10] | Gently invert or rock the separation funnel instead of vigorous shaking. |
| High concentration of lipids or proteins in the sample.[10] | Add salt (salting out) to increase the ionic strength of the aqueous phase.[10] | |
| Centrifuge the sample to break the emulsion.[10] | ||
| Filter the mixture through a phase separation filter paper.[10] | ||
| Poor Partitioning | Suboptimal pH for the internal standard. | Adjust the pH of the aqueous phase to ensure the IS is in its neutral form for better partitioning into the organic solvent. |
| Incorrect choice of organic solvent. | Select a solvent with appropriate polarity to maximize the partitioning of the IS. |
Protein Precipitation Troubleshooting
Q5: My internal standard recovery is poor after protein precipitation. What are the likely causes?
Protein precipitation is a common and seemingly simple technique, but several factors can influence the recovery of your internal standard.
| Potential Issue | Possible Cause | Recommended Solution |
| IS Co-precipitation | The internal standard is entrapped within the precipitated protein pellet. | Optimize the precipitation solvent-to-sample ratio; typically a 3:1 ratio is a good starting point.[11] |
| Ensure thorough vortexing after adding the precipitation solvent to achieve a fine protein precipitate. | ||
| Incomplete Precipitation | Insufficient amount of precipitation solvent. | Increase the volume of the precipitation solvent.[11] |
| IS Instability | The pH or organic solvent environment causes degradation of the internal standard. | Evaluate the stability of the IS under the conditions of the precipitation protocol. |
Experimental Protocol: Optimizing Protein Precipitation
-
Select a precipitation solvent: Acetonitrile is commonly used, but methanol (B129727) or acetone (B3395972) can also be effective.[11]
-
Test different solvent-to-sample ratios: Prepare several aliquots of your sample and add the precipitation solvent at different ratios (e.g., 2:1, 3:1, 4:1).
-
Vortex and centrifuge: Vortex each sample thoroughly and centrifuge to pellet the precipitated protein.
-
Analyze the supernatant: Analyze the supernatant from each sample to determine the recovery of the internal standard.
-
Select the optimal ratio: Choose the ratio that provides the highest and most consistent IS recovery.
Matrix Effects
Q6: How can I determine if matrix effects are the cause of my low internal standard recovery?
Matrix effects, such as ion suppression or enhancement, can significantly reduce the apparent recovery of an internal standard when using mass spectrometry. A post-extraction spike experiment is the standard method to assess this.[3][4]
Experimental Protocol: Post-Extraction Spike Analysis
This experiment helps to distinguish between loss of IS during the extraction process and signal suppression or enhancement due to the matrix.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Internal standard spiked into the final reconstitution solvent.
-
Set B (Post-extraction Spike): Blank matrix is extracted first, and the internal standard is spiked into the final extract.
-
Set C (Pre-extraction Spike): Internal standard is spiked into the blank matrix before the extraction process.
-
-
Analyze all three sets of samples using your LC-MS method.
-
Calculate the Recovery and Matrix Effect:
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100
-
Matrix Effect (%) = [(Peak Area of Set B / Peak Area of Set A) - 1] x 100
-
A low recovery percentage with a minimal matrix effect suggests that the IS is being lost during the extraction steps. A significant negative matrix effect indicates ion suppression.
References
- 1. welch-us.com [welch-us.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. e-b-f.eu [e-b-f.eu]
- 8. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 9. specartridge.com [specartridge.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
Calibration curve linearity issues with 4-Hydroxy-5-methylfuran-3(2H)-one-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity issues with 4-Hydroxy-5-methylfuran-3(2H)-one-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
This compound is the deuterated form of 4-Hydroxy-5-methylfuran-3(2H)-one, a key aroma compound found in various fruits and processed foods. In analytical chemistry, particularly in mass spectrometry-based methods like LC-MS/MS or GC-MS, it serves as an ideal internal standard. Its chemical and physical properties are nearly identical to the non-deuterated (endogenous) analyte, but it has a different mass. This allows it to be distinguished by the mass spectrometer, enabling accurate quantification by correcting for variations during sample preparation and analysis.
Q2: I am observing a non-linear calibration curve, particularly at higher concentrations. What are the common causes?
A downward-curving calibration curve at higher concentrations is a frequent issue and can be attributed to several factors:
-
Detector Saturation: The mass spectrometer detector has a limited dynamic range. At high analyte concentrations, the detector can become overwhelmed, leading to a non-proportional response.
-
Ion Suppression/Enhancement (Matrix Effects): Components in the sample matrix can interfere with the ionization of the analyte and internal standard in the mass spectrometer's source, leading to a non-linear response.[1][2][3] This effect can be concentration-dependent.
-
Internal Standard Issues: An inappropriate concentration of the internal standard or isotopic interference can lead to non-linearity.
Q3: My calibration curve is non-linear across the entire concentration range. What should I investigate?
Poor linearity across the entire calibration range often points to more fundamental issues with the method:
-
Suboptimal Chromatographic Conditions: Poor peak shape, co-elution with interfering compounds, or analyte degradation during chromatography can all contribute to non-linearity. The polarity and thermal instability of furanones can make them challenging to analyze.[4]
-
Incorrect Internal Standard Concentration: The concentration of the internal standard should be consistent across all samples and calibration standards and should be appropriate for the expected analyte concentration range.
-
Errors in Standard Preparation: Inaccurate preparation of stock solutions or serial dilutions is a common source of error.
Q4: Can the deuterated internal standard itself be a source of issues?
While stable isotope-labeled internal standards are generally reliable, they are not without potential problems. The introduction of deuterium (B1214612) atoms can sometimes lead to a slight shift in retention time compared to the non-deuterated analyte.[5][6][7] If this shift is significant, the analyte and internal standard may experience different matrix effects, leading to inaccurate correction and potential non-linearity.
Troubleshooting Guides
Issue 1: Non-Linearity at High Concentrations
This is often characterized by a plateauing of the response at the upper end of the calibration curve.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Detector Saturation | 1. Dilute the high-concentration standards and re-inject. 2. Reduce the injection volume. 3. If possible, use a less abundant product ion for quantification at high concentrations. | The diluted standards should fall within the linear range of the detector. A smaller injection volume should result in a lower signal that is within the linear range. |
| Concentration-Dependent Matrix Effects | 1. Evaluate matrix effects by comparing the slope of a calibration curve in solvent to one in a matrix extract. 2. Improve sample cleanup to remove interfering matrix components. Solid-Phase Extraction (SPE) can be effective. 3. Dilute the sample to reduce the concentration of matrix components. | A significant difference in slopes indicates matrix effects. Improved sample cleanup or dilution should result in a more linear response. |
| Inappropriate Internal Standard Concentration | 1. Ensure the internal standard response is consistent and not saturating the detector across all calibration points. 2. Optimize the internal standard concentration to be in the middle of the calibration curve range. | A consistent internal standard response that is not saturated will provide more accurate correction. |
Issue 2: Poor Linearity Across the Entire Range (Low R² Value)
This suggests a systematic issue with the analytical method.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Chromatography | 1. Optimize the LC or GC method to ensure good peak shape (symmetrical and narrow) for both the analyte and internal standard. 2. Ensure baseline separation from any known interferences. | Improved chromatography will lead to more consistent and reproducible peak integration, resulting in better linearity. |
| Analyte Degradation | 1. Investigate the stability of 4-Hydroxy-5-methylfuran-3(2H)-one in the sample solvent and during sample preparation. Furanones can be thermally labile.[4] 2. Use derivatization to create a more stable analyte if degradation is confirmed.[8] | Minimizing degradation will ensure that the measured response is proportional to the actual concentration. |
| Errors in Standard Preparation | 1. Re-prepare all stock and working standard solutions using calibrated pipettes and balances. 2. Use a different lot of the analytical standard if available. | Accurate standard concentrations are fundamental to achieving a linear calibration curve. |
| Isotope Exchange or Impurity in Internal Standard | 1. Check the certificate of analysis for the deuterated internal standard for isotopic purity. 2. In some cases, deuterium atoms can exchange with protons from the solvent, though this is less common for D3-labeled methyl groups.[6] | Using a high-purity internal standard is crucial for accurate quantification. |
Experimental Protocol: Calibration Curve Generation for 4-Hydroxy-5-methylfuran-3(2H)-one using this compound Internal Standard
This protocol outlines a general procedure for generating a calibration curve for the quantification of 4-Hydroxy-5-methylfuran-3(2H)-one in a given matrix (e.g., fruit juice, cell culture media) using a stable isotope dilution assay with LC-MS/MS.
1. Preparation of Stock Solutions:
- Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Hydroxy-5-methylfuran-3(2H)-one and dissolve it in 10 mL of methanol.
- Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol.
2. Preparation of Working Solutions:
- Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create concentrations for spiking into the blank matrix.
- Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the internal standard stock solution with the same solvent. The optimal concentration will depend on the sensitivity of the mass spectrometer and the expected analyte concentration range.
3. Preparation of Calibration Standards:
- Prepare a set of at least 6-8 non-zero calibration standards by spiking the appropriate analyte working solutions into a known volume of the blank matrix (e.g., charcoal-stripped serum, control fruit juice).
- To each calibration standard, add a fixed volume of the internal standard working solution.
- Also prepare a blank sample (matrix with internal standard but no analyte) and a double blank sample (matrix only).
4. Sample Preparation:
- Follow a validated sample preparation protocol, which may include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE), to remove interferences from the matrix.[9]
5. LC-MS/MS Analysis:
- Chromatography: Use a suitable HPLC or UHPLC column (e.g., C18) with a gradient elution program to achieve good separation and peak shape.[10][11]
- Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for the analyte and one for the internal standard.
6. Data Analysis:
- Integrate the peak areas for the analyte and the internal standard.
- Calculate the peak area ratio (analyte peak area / internal standard peak area).
- Plot the peak area ratio against the nominal concentration of the calibration standards.
- Fit the data using an appropriate regression model (e.g., linear with 1/x weighting). The coefficient of determination (R²) should ideally be ≥ 0.99.
Visualization of Troubleshooting Workflow
References
- 1. Systematic investigation into matrix effect compensation in the GC-MS analysis of flavor components using analyte protectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of acrylamide and 4-hydroxy-2,5-dimethyl-3(2H)-furanone in baby food by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Hydroxy-5-methyl-3-furanone | SIELC Technologies [sielc.com]
- 11. Separation of 4-Hydroxy-5-methyl-3-furanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Minimizing ion suppression effects for 4-Hydroxy-5-methylfuran-3(2H)-one-d3
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects for 4-Hydroxy-5-methylfuran-3(2H)-one-d3, a stable isotope-labeled internal standard (SIL-IS), during liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS analysis?
A1: Ion suppression is a type of matrix effect that reduces the ionization efficiency of a target analyte in a mass spectrometer's ion source.[1][2][3] This phenomenon is caused by co-eluting components from the sample matrix (e.g., salts, proteins, lipids) that interfere with the ionization process, leading to a decreased signal intensity.[1][2][4] Ion suppression can negatively impact the accuracy, sensitivity, and reproducibility of quantitative analyses.[1][5] It is a significant challenge, especially when analyzing complex biological samples like plasma or urine.[1][6][7]
Q2: What is this compound, and what is its role in this analysis?
A2: this compound is the deuterated (heavy isotope-labeled) form of 4-Hydroxy-5-methylfuran-3(2H)-one.[8] In quantitative LC-MS methods, it serves as a stable isotope-labeled internal standard (SIL-IS).[8] Because a SIL-IS has nearly identical physicochemical properties to the non-labeled analyte, it is expected to behave similarly during sample preparation, chromatography, and ionization.[4][5][9] Its primary role is to compensate for variability, including ion suppression, allowing for more accurate and precise quantification based on the analyte-to-IS ratio.[1][4]
Q3: I thought using a SIL-IS was supposed to solve ion suppression issues. Can the internal standard itself be suppressed?
A3: Yes, the internal standard itself can be subject to ion suppression.[10] While a SIL-IS is the best tool to compensate for matrix effects, it is not immune to them.[4][9] The fundamental assumption is that both the analyte and the SIL-IS will experience the same degree of ion suppression, keeping their signal ratio constant.[1] However, problems can arise if:
-
The analyte and SIL-IS do not perfectly co-elute. Even slight differences in retention time, which can occur with deuterium-labeled standards, can expose them to different matrix components and thus different degrees of suppression.[11]
-
The concentration of the co-eluting interference is extremely high. This can lead to non-linear suppression effects where the analyte and IS are suppressed to different extents.[10]
-
The analyte and its SIL-IS mutually suppress each other's ionization. This has been observed in some studies, particularly with Electrospray Ionization (ESI).
Q4: How can I determine if my this compound signal is being suppressed?
A4: Two primary methods are used to assess ion suppression:
-
Post-Column Infusion (PCI): This is a qualitative technique to identify at which points in the chromatogram ion suppression occurs.[3] A solution of your internal standard is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. A dip in the stable baseline signal indicates the retention time of interfering components.[3]
-
Post-Extraction Spike Analysis: This quantitative method measures the precise extent of ion suppression.[3][12] You compare the signal response of the internal standard in a clean solvent (neat solution) with its response in an extracted blank matrix that has been spiked with the same concentration.[1][3]
Troubleshooting Guide
Issue: I am observing a low, inconsistent, or irreproducible signal for my this compound internal standard.
This is a common problem indicating that the internal standard itself is being affected by ion suppression. Below are potential causes and solutions.
Possible Cause 1: Co-elution with Matrix Components
Interfering substances from the sample matrix are eluting at the same time as your internal standard and competing for ionization.[1][13]
Solution: Optimize Chromatographic Conditions The goal is to chromatographically separate the internal standard from the interfering matrix components.[1][5][14]
-
Modify the Gradient: A shallower, more gradual elution gradient can improve the resolution between your standard and interferences.[3]
-
Change the Mobile Phase: Switching the organic solvent (e.g., from acetonitrile (B52724) to methanol) or altering the pH with additives (e.g., formic acid) can change the selectivity of the separation.[3]
-
Use a Different Column: Employing a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl instead of C18) can alter elution patterns and move interferences away from your peak.[3]
-
Reduce Flow Rate: Lowering the flow rate, particularly in ESI, can sometimes reduce ion suppression by improving the desolvation process.[5]
| Parameter | Setting 1 (Standard) | Setting 2 (Optimized for Resolution) | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Biphenyl, 2.1 x 100 mm, 2.7 µm | Different selectivity to resolve interferences. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Standard aqueous phase.[3] |
| Mobile Phase B | Acetonitrile | Methanol | Methanol can offer different selectivity than acetonitrile.[3] |
| Flow Rate | 0.4 mL/min | 0.3 mL/min | Lower flow can improve ionization efficiency.[5] |
| Gradient | 5-95% B in 3 min | 5-95% B in 8 min | Shallower gradient increases separation.[3] |
Possible Cause 2: Inadequate Sample Preparation
Your sample cleanup protocol is not sufficiently removing endogenous matrix components like phospholipids (B1166683), salts, or proteins.[1][13][14]
Solution: Implement a More Rigorous Sample Preparation Method A robust sample cleanup is one of the most effective ways to mitigate matrix effects.[1][2]
-
Protein Precipitation (PPT): Simple, but often leaves many interferences behind.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.[13]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively binding the analyte to a solid sorbent while matrix components are washed away.[1][13][14] This is often the most effective method.
| Technique | General Procedure | Pros | Cons |
| Protein Precipitation (PPT) | Add organic solvent (e.g., acetonitrile) to plasma, vortex, centrifuge, inject supernatant. | Fast, simple, inexpensive. | Often results in significant ion suppression due to remaining phospholipids and other interferences.[15] |
| Liquid-Liquid Extraction (LLE) | Add an immiscible organic solvent, vortex to partition analyte into the organic layer, evaporate, and reconstitute. | Better cleanup than PPT, removes salts and many polar interferences.[13] | More labor-intensive, requires solvent optimization. |
| Solid-Phase Extraction (SPE) | Load sample onto a cartridge, wash away interferences with a weak solvent, elute the analyte with a strong solvent. | Provides the cleanest extracts, significantly reduces matrix effects.[1][13][16] | Most complex and expensive, requires method development. |
Possible Cause 3: Suboptimal Ion Source or MS Parameters
The settings for your ion source (e.g., ESI, APCI) may not be ideal, leading to inefficient ionization or increased susceptibility to suppression.
Solution: Adjust Mass Spectrometer and Ion Source Settings
-
Change Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than Electrospray Ionization (ESI) for certain compounds.[2][17] If your compound is compatible, testing with APCI may be beneficial.
-
Optimize Source Parameters: Systematically adjust parameters like nebulizing gas flow, desolvation gas temperature, and capillary voltage to ensure optimal droplet formation and desolvation, which can make the process more resilient to matrix components.[13][15]
-
Switch Polarity: Fewer compounds ionize in negative mode compared to positive mode.[2][17] If your analyte can be detected in negative mode, this switch might eliminate the specific interference that is causing suppression.[2]
Key Experimental Protocols
Protocol 1: Qualitative Assessment using Post-Column Infusion (PCI)
This experiment helps identify the retention time windows where ion suppression is occurring.
-
Prepare Infusion Solution: Create a solution of this compound in your mobile phase at a concentration that provides a stable, mid-to-high intensity signal (e.g., 100 ng/mL).[3]
-
Set Up Infusion: Use a syringe pump to deliver the infusion solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream. This is done via a T-fitting placed between the analytical column and the MS ion source.[3]
-
Equilibrate System: Allow the infusion to run until you observe a stable, flat baseline for the internal standard's MRM transition in your data acquisition software.[3]
-
Inject Blank Matrix: Inject a blank matrix sample that has been through your complete sample preparation process.
-
Analyze Chromatogram: Monitor the internal standard's signal. Any significant drop or dip in the otherwise stable baseline indicates a region of ion suppression.[3] You can then compare the retention time of this suppression zone with the retention time of your analyte and internal standard to see if they overlap.
Protocol 2: Quantitative Assessment of Matrix Effect (%ME)
This experiment provides a numerical value for the degree of ion suppression or enhancement.
-
Prepare Three Sample Sets:
-
Set A (Neat Standard): Prepare a standard of this compound in the final elution or reconstitution solvent (e.g., 50% Methanol) at a known concentration (e.g., 50 ng/mL).[3][12]
-
Set B (Post-Spike Sample): Take a blank matrix sample (e.g., plasma with no analyte). Process it through your entire sample preparation procedure. In the final step, spike the resulting clean extract with the internal standard to the same final concentration as Set A.[3][12]
-
Set C (Pre-Spike Sample): (Optional, for recovery calculation) Spike the blank matrix with the internal standard at the very beginning of the sample preparation procedure to the same final concentration.[12]
-
-
Analyze Samples: Inject multiple replicates (n=3-5) from Set A and Set B into the LC-MS/MS system and record the average peak areas.
-
Calculate Matrix Effect (%ME):
-
%ME = (Peak Area in Set B / Peak Area in Set A) * 100%
-
Interpretation:
-
%ME = 100%: No matrix effect.
-
%ME < 100%: Ion suppression.
-
%ME > 100%: Ion enhancement.
-
-
Visualizations
Caption: A logical workflow for diagnosing and resolving ion suppression issues for an internal standard.
Caption: How co-eluting matrix components interfere with analyte ionization in the ESI source.
Caption: Experimental workflow for the post-extraction spike method to quantify matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. providiongroup.com [providiongroup.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. eijppr.com [eijppr.com]
- 7. bme.psu.edu [bme.psu.edu]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. waters.com [waters.com]
- 10. Systematic investigation of ion suppression and enhancement effects of fourteen stable-isotope-labeled internal standards by their native analogues using atmospheric-pressure chemical ionization and electrospray ionization and the relevance for multi-analyte liquid chromatographic/mass spectrometric procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. gmi-inc.com [gmi-inc.com]
- 14. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. Simultaneous determination of acrylamide and 4-hydroxy-2,5-dimethyl-3(2H)-furanone in baby food by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
Selecting the right concentration of 4-Hydroxy-5-methylfuran-3(2H)-one-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Hydroxy-5-methylfuran-3(2H)-one-d3 (also known as norfuraneol-d3) as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
A1: this compound is a deuterated stable isotope-labeled internal standard (SIL-IS). Its primary application is in quantitative analysis by mass spectrometry (MS), particularly in stable isotope dilution assays (SIDA). It is used to improve the accuracy and precision of the quantification of its non-deuterated counterpart, 4-Hydroxy-5-methylfuran-3(2H)-one (norfuraneol), in complex matrices.[1][2]
Q2: Why should I use a deuterated internal standard like this compound?
A2: Deuterated internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:[1][2]
-
Compensation for Matrix Effects: They co-elute with the target analyte and experience similar ionization suppression or enhancement, allowing for accurate normalization of the signal.[1][2]
-
Correction for Sample Preparation Variability: Since the internal standard is added at the beginning of the workflow, it accounts for any analyte loss during extraction, evaporation, and reconstitution.
-
Improved Precision and Accuracy: By correcting for these sources of error, deuterated standards lead to more reliable and reproducible quantitative results.[2]
Q3: What is the optimal concentration of this compound to use in my experiments?
A3: The optimal concentration of the internal standard depends on the expected concentration of the native analyte in your samples and the sensitivity of your mass spectrometer. The goal is to have an internal standard signal that is of a similar order of magnitude to the analyte signal in the samples being analyzed. A common starting point is to prepare a working solution that, when spiked into the sample, results in a final concentration within the ranges specified in the table below.
Quantitative Data Summary
| Parameter | Recommended Concentration Range | Notes |
| Stock Solution Concentration | 100 µg/mL - 1 mg/mL | Prepare in a suitable organic solvent like methanol (B129727) or acetonitrile. |
| Working Solution Concentration | 1.0 µM - 10 µM | Dilute the stock solution to create a working standard for spiking samples. |
| Final Concentration in Sample | The final concentration should be optimized to be close to the median expected concentration of the native analyte. | This ensures that the detector response for both the analyte and the internal standard are within the linear range of the instrument. |
Experimental Protocols
Protocol: Quantification of Norfuraneol using Stable Isotope Dilution Assay (SIDA) with GC-MS
This protocol provides a general workflow for the quantification of 4-Hydroxy-5-methylfuran-3(2H)-one (norfuraneol) in a food matrix using this compound as an internal standard.
1. Materials and Reagents:
-
4-Hydroxy-5-methylfuran-3(2H)-one (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Sample matrix (e.g., fruit puree, beverage)
-
Headspace vials (20 mL)
-
Solid-Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS)
2. Preparation of Standard Solutions:
-
Norfuraneol Stock Solution (1000 µg/mL): Accurately weigh 10 mg of norfuraneol standard and dissolve it in 10 mL of methanol.[3]
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol.[3]
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the norfuraneol stock solution into a blank sample matrix. The concentration range should cover the expected concentration of norfuraneol in the samples.[3]
3. Sample Preparation:
-
Accurately weigh a known amount of your sample (e.g., 1-5 g) into a headspace vial.
-
Spike each sample and calibration standard with a known volume of the internal standard working solution to achieve a consistent final concentration.
-
Cap the vials tightly.
4. Headspace SPME Extraction:
-
Place the spiked sample into a headspace vial.
-
Equilibrate the sample at a controlled temperature (e.g., 60°C) for a defined period (e.g., 15 minutes).[3]
-
Expose a suitable SPME fiber to the headspace for a specific time (e.g., 30 minutes) to allow for the adsorption of volatile compounds.[3]
5. GC-MS Analysis:
-
Desorb the SPME fiber in the GC inlet.
-
Perform chromatographic separation on a suitable capillary column (e.g., DB-Wax).
-
Acquire data using the mass spectrometer in Selected Ion Monitoring (SIM) or tandem mass spectrometry (MS/MS) mode. Monitor characteristic ions for both norfuraneol and norfuraneol-d3.
6. Data Analysis:
-
Integrate the peak areas for the target analyte and the internal standard.
-
Calculate the response ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.
-
Determine the concentration of norfuraneol in the unknown samples using the calibration curve.
Troubleshooting Guides
Issue 1: Poor Reproducibility of Analyte/Internal Standard Area Ratio
-
Possible Cause: Inconsistent spiking of the internal standard.
-
Solution: Ensure that the internal standard is added to all samples, standards, and quality controls at the same concentration. Use a calibrated pipette and verify the volume added.
-
-
Possible Cause: Matrix effects that are not fully compensated for.[1]
-
Solution: Dilute the sample to reduce the concentration of interfering matrix components. Optimize the sample preparation method to more effectively remove interferences.
-
Issue 2: Analyte and Deuterated Internal Standard Do Not Co-elute
-
Possible Cause: Isotope effect. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[4][5]
-
Solution: While perfect co-elution is ideal, a small, consistent separation may be acceptable as long as it does not lead to differential matrix effects. If significant issues arise, consider adjusting the chromatographic conditions (e.g., gradient, temperature) to minimize the separation. Using a column with slightly lower resolution can sometimes help the peaks to overlap more completely.[4]
-
Issue 3: Presence of Unlabeled Analyte Signal in the Internal Standard
-
Possible Cause: Isotopic impurity of the deuterated standard.
-
Solution: Always obtain a certificate of analysis from the supplier that specifies the isotopic purity of the standard. If the unlabeled signal is significant, it may be necessary to subtract its contribution from the analyte signal in the samples.
-
-
Possible Cause: Hydrogen/Deuterium (B1214612) (H/D) back-exchange. Under certain pH or temperature conditions, the deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent or matrix.
-
Solution: To test for back-exchange, incubate the deuterated internal standard in the blank matrix under the same conditions as your sample preparation and analysis. Analyze the sample to see if there is an increase in the signal of the non-labeled compound. If back-exchange is observed, it may be necessary to modify the sample preparation conditions (e.g., adjust pH, reduce temperature).
-
Visualizations
Caption: Experimental workflow for quantitative analysis.
Caption: Troubleshooting inaccurate quantitative results.
References
Stability of 4-Hydroxy-5-methylfuran-3(2H)-one-d3 in different solvents
Technical Support Center: 4-Hydroxy-5-methylfuran-3(2H)-one-d3
Welcome to the technical support center for this compound. This resource provides essential information for researchers, scientists, and drug development professionals on the stability, handling, and troubleshooting of this deuterated standard.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, the solid, lyophilized powder form of this compound should be stored at -20°C or colder in a desiccator to protect it from moisture.[1] Always refer to the Certificate of Analysis (CoA) provided by the supplier for specific storage instructions.[1][2][3][4]
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: High-purity aprotic solvents such as acetonitrile (B52724) or methanol (B129727) are recommended for reconstituting and preparing stock solutions to minimize the risk of deuterium-hydrogen (H/D) exchange.[1] Avoid acidic or basic aqueous solutions, as they can catalyze this exchange and compromise the isotopic purity of the standard.[3]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions should be stored in tightly sealed, amber vials to protect from light and prevent solvent evaporation.[1][3] For long-term storage (months to a year or more), a temperature of -20°C or below is recommended.[1] For short to medium-term storage (weeks to months), 2-8°C is acceptable for solutions in aprotic solvents.[1] The non-deuterated analog in solvent is reported to be stable for 6 months at -80°C or 1 month at -20°C.[5]
Q4: What are the potential degradation pathways for this compound?
A4: Furanone compounds can be susceptible to degradation through oxidation and photodegradation (degradation upon exposure to UV light).[6] Therefore, it is crucial to store the compound and its solutions protected from light and under an inert atmosphere if possible.
Q5: Is there a risk of Hydrogen/Deuterium (B1214612) (H/D) exchange with this standard?
A5: Yes, H/D exchange is a potential issue for all deuterated standards. To prevent this, avoid protic solvents (like water), acidic or basic conditions, and exposure to moisture.[3] The deuterium labels on this compound are on a methyl group, which is generally considered a stable position. However, the proximity to the carbonyl and enol functionalities could increase susceptibility under non-optimal conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., variable peak areas) | Degradation of the standard in the prepared solution. | Prepare fresh working solutions daily from a stock solution stored at -20°C or below.[6] Analyze samples as quickly as possible after preparation.[6] Ensure the solvent used is of high purity and free of contaminants. |
| Adsorption of the compound to the container surface. | Use silanized glass vials or polypropylene (B1209903) tubes, especially for low-concentration working solutions. | |
| Appearance of new, unidentified peaks in chromatograms | The compound is degrading into other products. | Review storage conditions and handling procedures. Protect the compound and solutions from light and elevated temperatures. Consider performing a forced degradation study to identify potential degradation products. |
| Shift in mass-to-charge ratio (m/z) in mass spectrometry analysis | Hydrogen/Deuterium (H/D) exchange has occurred, reducing the isotopic purity. | Verify the purity of the solvent; ensure it is aprotic and dry. Avoid any exposure to moisture, acids, or bases. Prepare solutions under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Difficulty dissolving the solid compound | The compound may have absorbed moisture, or the incorrect solvent is being used. | Ensure the vial is brought to room temperature before opening to prevent condensation.[3] Use gentle vortexing or sonication to aid dissolution in a high-purity aprotic solvent.[1] |
Data Presentation
Summary of Recommended Storage Conditions
| Form | Solvent | Temperature | Duration | Key Considerations |
| Solid (Lyophilized Powder) | N/A | ≤ -20°C | Years | Store in a desiccator to protect from moisture.[1] |
| Stock Solution | Aprotic (e.g., Acetonitrile, Methanol) | ≤ -20°C | Months to a Year+ | Use amber, tightly sealed vials.[1] Minimize freeze-thaw cycles. |
| Stock Solution | Aprotic (e.g., Acetonitrile, Methanol) | 2-8°C | Weeks to Months | Protect from light.[1] Ensure container is well-sealed. |
| Working Solution | Aprotic or compatible with analytical matrix | 2-8°C | Hours to Days | Prepare fresh daily for best results.[6] |
Note: The stability of this compound in DMSO has not been extensively reported. As DMSO is a hygroscopic aprotic solvent, it is critical to use anhydrous DMSO and minimize exposure to atmospheric moisture to prevent H/D exchange.
Experimental Protocols
Protocol for Preparing a Stock Solution
-
Acclimatization: Remove the sealed vial of solid this compound from the freezer and allow it to equilibrate to room temperature for at least 30 minutes before opening. This prevents moisture condensation.[3]
-
Weighing: Under an inert atmosphere (e.g., in a glove box or under a stream of dry nitrogen), accurately weigh the desired amount of the solid standard.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous aprotic solvent (e.g., acetonitrile or methanol) to achieve the target concentration.
-
Mixing: Gently vortex or sonicate the vial for a few minutes to ensure the compound is completely dissolved.[1]
-
Storage: Transfer the stock solution to a clean, amber vial with a PTFE-lined cap. Store at ≤ -20°C. It is advisable to prepare smaller aliquots for daily use to avoid repeated warming and cooling of the main stock solution.[3]
Protocol for a Basic Stability Study
This protocol outlines a general method to assess the stability of this compound in a specific solvent.
-
Solution Preparation: Prepare a stock solution of a known concentration (e.g., 1 mg/mL) in the solvent of interest (e.g., methanol, acetonitrile, DMSO).
-
Aliquoting: Dispense equal volumes of the solution into multiple amber vials, sealing them tightly.
-
Storage Conditions: Store sets of vials at different temperatures (e.g., Room Temperature, 4°C, -20°C).
-
Time Points: Designate specific time points for analysis (e.g., T=0, 24h, 48h, 1 week, 2 weeks, 1 month).
-
Analysis: At each time point, remove one vial from each storage condition. Analyze the sample using a suitable, validated analytical method (e.g., LC-MS/MS) to determine the concentration of the parent compound.
-
Data Evaluation: Plot the concentration of this compound against time for each condition. Calculate the percentage of degradation over time. This data can be used to determine the shelf-life of the solution under the tested conditions.
Mandatory Visualization
Caption: Recommended workflow for preparing and using deuterated standard solutions.
Caption: Decision tree for troubleshooting common issues with deuterated standards.
References
Validation & Comparative
Cross-Validation of Analytical Methods: The Superiority of 4-Hydroxy-5-methylfuran-3(2H)-one-d3 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of furanone compounds, the choice of an appropriate internal standard is critical for achieving accurate, precise, and reliable results. This guide provides a comprehensive comparison of analytical methods utilizing the deuterated internal standard, 4-Hydroxy-5-methylfuran-3(2H)-one-d3, against alternative methods that employ non-isotopically labeled internal standards. The evidence overwhelmingly supports the use of stable isotope dilution analysis (SIDA) with deuterated standards as the gold standard for robust and defensible quantitative analysis.
The Gold Standard: Stable Isotope Dilution Analysis (SIDA)
Stable isotope dilution analysis is a powerful technique that utilizes a stable isotope-labeled version of the analyte as an internal standard. In this case, this compound serves as the internal standard for the quantification of its non-deuterated counterpart, 4-Hydroxy-5-methylfuran-3(2H)-one. The key advantage of this approach is that the deuterated standard is chemically and physically almost identical to the analyte. This ensures that it behaves in the same manner during sample preparation, extraction, and chromatographic analysis. Consequently, any loss of analyte during the analytical process or any matrix-induced signal suppression or enhancement in the mass spectrometer will be mirrored by the internal standard, allowing for highly accurate correction and quantification.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
Table 1: Representative Performance of Analytical Methods Using a Deuterated Internal Standard (SIDA)
| Analyte | Method | Matrix | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Reference |
| 3-hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon) | LC-MS/MS | Fortified Wine | 0.04 µg/L | ~95 | <10 | [1] |
| 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol) | GC-MS | Fruit Juice | 2 ng/mL | 98 | <4 | [2] |
| Prenylated Flavonoids | LC-MS/MS | Beer, Hop Tea | 0.04 - 3.2 µg/L | Not specified | Not specified | [3] |
Table 2: Representative Performance of Analytical Methods Using Non-Deuterated Internal Standards
| Analyte | Internal Standard | Method | Matrix | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Reference |
| Furaneol (B68789), Methyl Anthranilate, 2'-Aminoacetophenone (B46740) | Not Specified | GC-MS | Grape Juice and Wine | 96 - 277 µg/L | 76.6 - 106.3 | < 12.9 | [4] |
| Furaneol | Not Specified | Derivatization/SPME-GC/MS | Aqueous Samples | 2 ng/mL | Not specified | 9.5 | [5] |
As the data suggests, methods employing stable isotope dilution generally achieve lower limits of quantification and higher precision.
Experimental Protocols
Protocol 1: Quantification of 4-Hydroxy-5-methylfuran-3(2H)-one using this compound by GC-MS (SIDA Method)
This protocol is a representative method and may require optimization for specific sample matrices.
1. Materials and Reagents
-
4-Hydroxy-5-methylfuran-3(2H)-one standard
-
This compound internal standard solution (e.g., 10 µg/mL in methanol)
-
Methanol (HPLC grade)
-
Deionized water
-
Sodium chloride
-
Dichloromethane (GC grade)
-
Anhydrous sodium sulfate (B86663)
-
GC vials and inserts
2. Sample Preparation
-
To 10 mL of a liquid sample (e.g., fruit juice, beverage), add a precise volume of the this compound internal standard solution.
-
Add 2 g of sodium chloride to the sample and mix until dissolved.
-
Perform a liquid-liquid extraction with 5 mL of dichloromethane. Vortex for 2 minutes and centrifuge to separate the phases.
-
Collect the organic (bottom) layer and pass it through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to approximately 100 µL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial with a micro-insert.
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Injection: 1 µL, splitless mode at 250°C.
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
4-Hydroxy-5-methylfuran-3(2H)-one: m/z 114 (quantifier), and other characteristic ions (qualifiers).
-
This compound: m/z 117 (quantifier).
-
-
4. Quantification
-
Prepare a series of calibration standards containing known concentrations of 4-Hydroxy-5-methylfuran-3(2H)-one and a constant concentration of the deuterated internal standard.
-
Analyze the calibration standards and samples using the GC-MS method.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of 4-Hydroxy-5-methylfuran-3(2H)-one in the samples from the calibration curve.
Protocol 2: Quantification of 4-Hydroxy-5-methylfuran-3(2H)-one using a Non-Deuterated Internal Standard by GC-MS
This protocol is a representative method using a structural analog as an internal standard and may require optimization.
1. Materials and Reagents
-
4-Hydroxy-5-methylfuran-3(2H)-one standard
-
A suitable non-deuterated internal standard (e.g., Maltol or another structurally similar furanone not present in the sample).
-
Methanol (HPLC grade)
-
Deionized water
-
Sodium chloride
-
Dichloromethane (GC grade)
-
Anhydrous sodium sulfate
-
GC vials and inserts
2. Sample Preparation
-
Follow the same sample preparation procedure as in Protocol 1, but add a precise volume of the non-deuterated internal standard solution instead of the deuterated one.
3. GC-MS Analysis
-
Use the same GC-MS instrumentation and conditions as in Protocol 1.
-
In the SIM mode, monitor the characteristic ions for both 4-Hydroxy-5-methylfuran-3(2H)-one and the chosen non-deuterated internal standard.
4. Quantification
-
Follow the same quantification procedure as in Protocol 1, creating a calibration curve based on the peak area ratio of the analyte to the non-deuterated internal standard.
Mandatory Visualizations
References
- 1. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 4. Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
The Gold Standard for Flavor Analysis: A Comparative Guide to 4-Hydroxy-5-methylfuran-3(2H)-one-d3 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of flavor compounds and related substances, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an in-depth comparison of 4-Hydroxy-5-methylfuran-3(2H)-one-d3, a deuterated stable isotope-labeled (SIL) internal standard, against other common internal standards. Supported by experimental principles and data, this document demonstrates the superior performance of SIL internal standards in mitigating common analytical challenges.
Introduction to Internal Standards in Chromatography
In quantitative analytical chemistry, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a compound added in a constant amount to samples, calibration standards, and blanks. The IS is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard has chemical and physical properties similar to the analyte of interest.
The Advantage of Stable Isotope-Labeled Internal Standards
The most effective internal standards are stable isotope-labeled versions of the analyte. This compound is the deuterated analogue of 4-hydroxy-5-methylfuran-3(2H)-one, a key aroma compound found in many foods. Because SIL internal standards are chemically identical to the analyte, they exhibit nearly identical behavior during sample extraction, derivatization, and chromatographic analysis. This co-elution and similar response to matrix effects are crucial for accurate quantification, a technique known as stable isotope dilution analysis (SIDA).
Performance Comparison: this compound vs. Alternative Internal Standards
The primary challenge in quantifying small molecules in complex matrices, such as food or biological samples, is the "matrix effect," where other components in the sample can interfere with the analyte's signal, causing either suppression or enhancement. Structural analogue internal standards—compounds that are chemically similar but not identical to the analyte—are often used due to their lower cost. However, they may not co-elute perfectly with the analyte and can be affected differently by the sample matrix, leading to less accurate results.
The use of a deuterated standard like this compound largely overcomes these limitations. As it behaves almost identically to the native compound, any signal suppression or enhancement caused by the matrix will affect both the analyte and the internal standard to the same degree. This allows for a more accurate calculation of the analyte's concentration based on the ratio of their peak areas.
Quantitative Data Summary
| Performance Metric | This compound (SIL IS) | Structural Analogue IS (e.g., 2-methyl-3-furanone) | No Internal Standard (External Standard Method) |
| Compensation for Matrix Effects | Excellent | Moderate to Poor | None |
| Correction for Sample Preparation Variability | Excellent | Good | None |
| Precision (Relative Standard Deviation) | Typically <5% | 5-15% | Often >15% |
| Accuracy (Recovery %) in Complex Matrices | 95-105% | 70-120% | Highly variable, often outside acceptable range |
| Confidence in Quantitative Results | High | Moderate | Low |
Note: The values presented are typical and can vary depending on the specific application, matrix, and instrument conditions.
Experimental Protocols
A detailed experimental protocol for the quantification of 4-hydroxy-5-methylfuran-3(2H)-one in a food matrix using this compound as an internal standard would typically involve the following steps.
Sample Preparation and Extraction
-
Homogenization : A representative sample of the food matrix (e.g., fruit puree, coffee extract) is homogenized.
-
Spiking with Internal Standard : A known amount of this compound solution is added to the homogenized sample at the earliest stage of preparation.
-
Extraction : The analyte and internal standard are extracted from the matrix using a suitable solvent (e.g., ethyl acetate, dichloromethane) or by solid-phase microextraction (SPME).
-
Concentration : The extract is carefully concentrated under a gentle stream of nitrogen.
GC-MS Analysis
-
Injection : A small volume (e.g., 1 µL) of the concentrated extract is injected into the GC-MS system.
-
Chromatographic Separation : The compounds are separated on a suitable capillary column (e.g., a polar DB-WAX or equivalent).
-
Mass Spectrometric Detection : The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the characteristic ions of the analyte and the internal standard.
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness polar capillary column |
| Injector Temperature | 250 °C |
| Oven Program | Start at 40 °C, hold for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS Ion Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Monitored Ions (Analyte) | To be determined based on fragmentation pattern |
| Monitored Ions (IS) | To be determined based on fragmentation pattern (shifted by 3 m/z) |
Mandatory Visualizations
A Comparative Guide to Inter-laboratory Furanone Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of furanones, a class of heterocyclic organic compounds, is critical across various scientific disciplines, from flavor and fragrance chemistry to pharmacology and toxicology. The diverse analytical landscape for furanone analysis necessitates a thorough understanding of the available methodologies to ensure data reliability and comparability across different laboratories. This guide provides an objective comparison of common furanone quantification methods, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their specific application.
Quantitative Performance Comparison
The selection of an analytical method for furanone quantification is often a balance between sensitivity, precision, sample throughput, and the complexity of the sample matrix. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most prevalent techniques. The following table summarizes key quantitative performance parameters for various methods, compiled from multiple studies. It is important to note that direct comparison can be influenced by the specific furanone derivative, sample matrix, and instrumental conditions.
| Parameter | HS-GC-MS | SPME-GC-MS | UPLC-ESI-MS/MS | QuEChERS-GC-MS/MS |
| Limit of Quantitation (LOQ) | 1.0 - 40 ng/mL | 0.04 - 0.06 ng/g[1] | 0.6 pg (in MRM mode)[2] | 10 - 50 µg/kg[3] |
| Limit of Detection (LOD) | ~1.0 ng/mL | 0.01 - 0.02 ng/g[1] | N/A | N/A |
| Recovery | 95 - 101%[4] | 77.81 - 111.47%[1] | 76 - 117%[5] | N/A |
| Precision (%RSD) | 4.3% (average)[4] | < 15% (typical) | Intra-day: 1-16%, Inter-day: 4-20%[5] | N/A |
| Derivatization | Not required | Not required | Can be analyzed directly[2] | Not required |
| Sample Throughput | High (automated) | Moderate to High (automated)[6] | High[2] | Moderate |
| Selectivity | Good | Good | High (especially in MRM mode)[2] | High |
HS-GC-MS: Headspace-Gas Chromatography-Mass Spectrometry SPME-GC-MS: Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry UPLC-ESI-MS/MS: Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry QuEChERS-GC-MS/MS: Quick, Easy, Cheap, Effective, Rugged, and Safe-Gas Chromatography-Tandem Mass Spectrometry
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for key furanone quantification methods. These may require optimization for specific applications and instrumentation.
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This method is well-suited for the analysis of volatile furanones in liquid or solid samples.
-
Sample Preparation:
-
Headspace Analysis:
-
Place the vial in the autosampler of the headspace unit.
-
Equilibrate the sample at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 15-30 minutes) with agitation to allow the furanones to partition into the headspace.[4][6] A lower temperature is crucial to prevent the artificial formation of furan (B31954) during analysis.[4][7]
-
-
GC-MS Analysis:
-
Injection: A heated gas-tight syringe automatically injects a specific volume of the headspace gas into the GC inlet.
-
GC Column: An Elite-624 or equivalent column is commonly used.[4]
-
Oven Temperature Program: A temperature gradient is employed to separate the furanones from other volatile compounds (e.g., initial temperature of 40-50°C, ramped to 225-250°C).[4][6]
-
Carrier Gas: Helium at a constant flow rate.[6]
-
MS Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, scanning a mass range of approximately m/z 35–150.[4]
-
Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS)
SPME is a solvent-free extraction technique that concentrates analytes from a sample matrix onto a coated fiber.
-
Sample Preparation:
-
SPME Extraction:
-
Expose a SPME fiber (e.g., Carboxen/Polydimethylsiloxane) to the headspace above the sample for a defined period (e.g., 15 minutes) to adsorb the furanones.[5]
-
-
GC-MS Analysis:
-
Injection: The SPME fiber is inserted into the heated GC inlet, where the adsorbed analytes are thermally desorbed onto the GC column.
-
GC Column: A HP-5MS or similar column is often used for the separation of furan and its derivatives.[5]
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 32°C) and is ramped up to around 200°C.[5]
-
MS Detection: Tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) mode enhances selectivity and sensitivity.[5]
-
QuEChERS-Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach to sample preparation, particularly for complex matrices like food.
-
Sample Preparation and Extraction:
-
Homogenize a representative sample (e.g., 4 g) and place it in a 50 mL centrifuge tube with ceramic pieces, 10 mL of water, and 10 mL of acetonitrile.[3]
-
Shake the mixture vigorously for 10 minutes.[3]
-
Add a salt mixture (e.g., 4 g MgSO4, 1 g NaCl, 1 g Na3citrate dihydrate, and 0.5 g Na2H citrate (B86180) sesquihydrate) and shake for another 10 minutes.[3]
-
Centrifuge the sample at approximately 2500g for 5 minutes.[3]
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a dSPE tube containing sorbents to remove interfering matrix components.
-
Shake and centrifuge again.[3]
-
-
GC-MS/MS Analysis:
-
Transfer the final extract into a sampler vial for injection into the GC-MS/MS system.[3]
-
GC Column: A DB-5ms or equivalent column is suitable.[3]
-
Injection: Use a splitless injection at a temperature of around 260°C.[3]
-
Temperature Program: A programmed temperature ramp is used for separation (e.g., 50°C held for 2 min, ramped to 265°C).[3]
-
MS/MS Detection: Operate the mass spectrometer in MRM mode for targeted quantification.
-
Visualizing Workflows and Method Validation
To provide a clearer understanding of the experimental processes and their logical connections, the following diagrams illustrate a generalized workflow for furanone quantification and a cross-validation scheme for analytical methods.
Caption: Generalized experimental workflow for furanone quantification.
Caption: Logical workflow for cross-validation of analytical methods.
References
- 1. Validation of analytical method for furan determination in eight food matrices and its levels in various foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. eurl-pc.eu [eurl-pc.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
The Gold Standard in Furanone Analysis: A Comparative Guide to the Accuracy and Precision of 4-Hydroxy-5-methylfuran-3(2H)-one-d3
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of furanones, the choice of an appropriate internal standard is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of the performance of the deuterated internal standard, 4-Hydroxy-5-methylfuran-3(2H)-one-d3, against alternative standards, supported by experimental principles and representative data. The use of a stable isotope-labeled internal standard, such as this compound, in a technique known as Stable Isotope Dilution Analysis (SIDA), is widely considered the gold standard for quantitative mass spectrometry.[1]
The inherent chemical and physical similarities between a deuterated internal standard and its non-deuterated analyte ensure they behave almost identically during sample preparation, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variations in extraction efficiency, injection volume, and matrix effects, leading to significantly improved accuracy and precision in quantitative analysis.
Performance Comparison: this compound vs. Alternative Internal Standards
While direct comparative studies with exhaustive quantitative data for this compound against other internal standards for the analysis of its analyte counterpart, 4-Hydroxy-5-methylfuran-3(2H)-one (also known as norfuraneol), are not extensively published, the principles of SIDA and data from similar furanone analyses allow for a robust evaluation. The following tables summarize the expected performance characteristics based on established analytical methodologies.
Table 1: Comparison of Key Performance Metrics for Internal Standards in the Quantitative Analysis of 4-Hydroxy-5-methylfuran-3(2H)-one by GC-MS
| Performance Metric | This compound (Deuterated IS) | Non-Isotopically Labeled IS (e.g., 2-Octanone) | No Internal Standard |
| Linearity (R²) | > 0.999[2] | > 0.995[3] | Variable, typically < 0.99 |
| Accuracy (% Recovery) | 95 - 105%[4] | 80 - 110%[3] | Highly variable, often outside 70-120% |
| Precision (% RSD) | < 5%[5] | < 15% | > 20% |
| Matrix Effect | Significantly minimized | Moderate to high | High |
| Recovery | Correction for losses is inherent | Variable and uncorrected | Variable and uncorrected |
Table 2: Representative Validation Data for a Stable Isotope Dilution Assay of a Furanone Compound
| Parameter | Specification | Result |
| Linearity | R² ≥ 0.995 | 0.9992 |
| Accuracy (at 3 concentrations) | 85 - 115% Recovery | 97.2%, 101.5%, 103.8% |
| Precision (Intra-day, n=6) | RSD ≤ 15% | 4.8% |
| Precision (Inter-day, n=6) | RSD ≤ 15% | 6.2% |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 1 ng/mL |
| Recovery (Extraction Efficiency) | Consistent and reproducible | 98.5% (Corrected by IS) |
Experimental Protocols
A typical experimental workflow for the quantitative analysis of 4-Hydroxy-5-methylfuran-3(2H)-one using this compound as an internal standard involves the following key steps:
Sample Preparation
-
Spiking: A known amount of the this compound internal standard solution is added to the sample at the earliest stage of preparation.
-
Extraction: The analytes (both deuterated and non-deuterated) are extracted from the sample matrix. A common method for volatile and semi-volatile compounds like furanones is headspace solid-phase microextraction (HS-SPME) or liquid-liquid extraction.
-
Derivatization (Optional): In some cases, derivatization may be employed to improve the chromatographic properties of the analyte and internal standard.
GC-MS Analysis
-
Injection: The extracted and prepared sample is injected into the Gas Chromatograph (GC).
-
Separation: The analytes are separated on a suitable capillary column (e.g., a polar column like a WAX phase). The temperature program is optimized to achieve good resolution between the target analyte and other matrix components.
-
Detection: The separated compounds are detected by a Mass Spectrometer (MS) operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode. Specific ions for both 4-Hydroxy-5-methylfuran-3(2H)-one and its deuterated internal standard are monitored.
Data Analysis
-
Quantification: The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Calibration Curve: A calibration curve is generated by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard. The response ratio (analyte area / internal standard area) is plotted against the analyte concentration.
Visualizing the Workflow and Rationale
To better illustrate the processes and logical relationships involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: A typical experimental workflow for quantitative analysis using a deuterated internal standard.
Caption: The principle of using a deuterated internal standard to ensure accurate and precise quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 4. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Method Validation with Deuterated Internal Standards: A Comparative Guide to FDA/EMA Compliance
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of drug development, the validation of bioanalytical methods is a critical step to ensure data integrity and regulatory compliance. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for this process, with the International Council for Harmonisation (ICH) M10 guideline providing a harmonized framework.[1][2] A key element in robust bioanalytical method validation, particularly for liquid chromatography-mass spectrometry (LC-MS) assays, is the use of an appropriate internal standard (IS). Stable isotope-labeled (SIL) internal standards, especially deuterated standards, are widely recognized as the gold standard for their ability to effectively compensate for variability during sample analysis.[3][4]
This guide provides an objective comparison of bioanalytical method performance using a deuterated internal standard versus a non-deuterated analog. It includes supporting experimental data, detailed methodologies for key validation experiments, and visual workflows to facilitate a deeper understanding of the regulatory expectations and the practical advantages of employing deuterated standards.
The Superiority of Deuterated Internal Standards: A Data-Driven Comparison
A deuterated internal standard is a form of the analyte where one or more hydrogen atoms are replaced by deuterium.[5] This subtle mass change allows the mass spectrometer to differentiate it from the analyte, while its physicochemical properties remain nearly identical.[5] This similarity ensures that the deuterated standard closely mimics the analyte's behavior throughout sample preparation, chromatography, and ionization, leading to more accurate and precise quantification.[3][5]
The following tables summarize comparative data from a bioanalytical method validation for the quantification of a hypothetical drug, "Compound X," using both a deuterated internal standard (Compound X-d4) and a structural analog internal standard.
Table 1: Comparison of Accuracy and Precision
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Compound X-d4 | LLOQ | 1 | 1.02 | 102.0 | 4.5 |
| Low | 3 | 2.95 | 98.3 | 3.2 | |
| Mid | 50 | 50.8 | 101.6 | 2.8 | |
| High | 80 | 79.2 | 99.0 | 2.5 | |
| Structural Analog | LLOQ | 1 | 1.15 | 115.0 | 12.8 |
| Low | 3 | 3.21 | 107.0 | 9.5 | |
| Mid | 50 | 47.9 | 95.8 | 8.2 | |
| High | 80 | 85.6 | 107.0 | 7.9 |
LLOQ: Lower Limit of Quantification, CV: Coefficient of Variation. Data is representative.
Table 2: Comparison of Matrix Effect
| Internal Standard | Matrix Lots | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor | %CV |
| Compound X-d4 | 1 | 0.95 | 0.96 | 0.99 | 3.8 |
| 2 | 1.02 | 1.03 | 0.99 | ||
| 3 | 0.98 | 0.97 | 1.01 | ||
| 4 | 1.05 | 1.06 | 0.99 | ||
| 5 | 0.93 | 0.94 | 0.99 | ||
| 6 | 1.01 | 1.02 | 0.99 | ||
| Structural Analog | 1 | 0.88 | 1.12 | 0.79 | 14.2 |
| 2 | 1.15 | 0.95 | 1.21 | ||
| 3 | 0.92 | 1.08 | 0.85 | ||
| 4 | 1.21 | 0.91 | 1.33 | ||
| 5 | 0.85 | 1.15 | 0.74 | ||
| 6 | 1.09 | 0.98 | 1.11 |
The IS-Normalized Matrix Factor is calculated as the ratio of the analyte peak response in the presence of matrix to the analyte peak response in a neat solution, divided by the same ratio for the internal standard. The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%.[1]
The data clearly illustrates the superior performance of the deuterated internal standard, with tighter control over accuracy, precision, and matrix effects, all critical parameters in regulatory submissions.
Experimental Protocols for Method Validation
Rigorous validation is essential to ensure the reliability of a bioanalytical method employing a deuterated internal standard. The following are detailed protocols for critical validation experiments based on FDA and EMA guidelines.
Stock and Working Solution Preparation
-
Objective: To prepare accurate and stable stock and working solutions of the analyte and the deuterated internal standard.
-
Protocol:
-
Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent.
-
Prepare separate working solutions for the calibration standards and quality control (QC) samples by diluting the analyte stock solution.
-
Prepare a working solution of the deuterated internal standard at a constant concentration to be added to all samples.[1]
-
Verify the stability of stock and working solutions under the intended storage conditions.
-
Selectivity
-
Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.[1]
-
Protocol:
-
Analyze blank matrix samples from at least six different sources to check for interference at the retention time of the analyte and the deuterated IS.[1]
-
Analyze blank matrix samples spiked with the deuterated IS to ensure no interference with the analyte.[1]
-
Analyze blank matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) to ensure the analyte is detectable and distinguishable from baseline noise.[1]
-
Calibration Curve
-
Objective: To establish the relationship between the instrument response and the known concentrations of the analyte.
-
Protocol:
-
Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte.
-
Add the deuterated internal standard working solution to each calibration standard.[1]
-
Process and analyze the calibration standards.
-
Plot the peak area ratio of the analyte to the deuterated IS against the nominal concentration of the analyte and determine the best-fit regression model.[1] A correlation coefficient (r²) of ≥ 0.99 is generally expected.[6]
-
Accuracy and Precision
-
Objective: To determine the closeness of the measured values to the nominal values (accuracy) and the degree of scatter between replicate measurements (precision).
-
Protocol:
-
Prepare QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect
-
Objective: To assess the impact of matrix components on the ionization of the analyte and the deuterated internal standard.
-
Protocol:
Stability
-
Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.
-
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after at least three freeze-thaw cycles.[6]
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a period that mimics the expected sample handling time (e.g., 4, 8, and 24 hours) before analysis.[6][7]
-
Long-Term Stability: Store QC samples at the intended storage temperature for a period equal to or longer than the duration of the study sample storage.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.[2][6]
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the bioanalytical method validation process and the decision pathway for internal standard selection.
References
Isotope Effect in Chromatography: A Comparative Guide to 4-Hydroxy-5-methylfuran-3(2H)-one and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chromatographic behavior of 4-Hydroxy-5-methylfuran-3(2H)-one and its deuterated isotopologue, 4-Hydroxy-5-methylfuran-3(2H)-one-d3. The insights presented herein are crucial for the development of robust analytical methods, particularly for quantitative studies employing isotope dilution mass spectrometry. While direct comparative studies on this specific compound are not extensively published, this guide synthesizes established principles of chromatographic isotope effects with experimental data for the unlabeled compound to offer a comprehensive overview.
Principles of Isotope Effects in Chromatography
The substitution of hydrogen with deuterium (B1214612) can lead to subtle differences in the physicochemical properties of a molecule, which in turn can affect its chromatographic retention. This phenomenon, known as the chromatographic isotope effect (CIE), is generally more pronounced in gas chromatography (GC) than in liquid chromatography (LC). In most cases, deuterated compounds are slightly less retained and elute earlier than their non-deuterated counterparts.[1][2] This is often attributed to the slightly smaller van der Waals radius and lower polarizability of a C-D bond compared to a C-H bond, leading to weaker interactions with the stationary phase.[3]
Comparative Chromatographic Data
| Parameter | 4-Hydroxy-5-methylfuran-3(2H)-one | This compound (Expected) |
| Gas Chromatography (GC) Retention Time | Typically reported on various columns. For example, a Kovats retention index of 1462 has been reported on a DB-Wax column.[4] | Expected to be slightly shorter than the non-deuterated analog on the same column under identical conditions. |
| Liquid Chromatography (LC) Retention Time | Dependent on the column and mobile phase. Can be analyzed by reversed-phase HPLC.[5] | In reversed-phase LC, it is expected to elute slightly earlier than the non-deuterated form.[3] |
| Mass Spectrometry (MS) Fragmentation | Key fragments are utilized for identification and quantification. | The molecular ion and key fragments will be shifted by +3 m/z units. The fragmentation pattern is expected to be analogous to the non-deuterated compound.[6] |
Experimental Protocols
Below are representative experimental protocols for the analysis of 4-Hydroxy-5-methylfuran-3(2H)-one. These methods can be adapted for the simultaneous analysis of the deuterated internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the analysis of volatile and semi-volatile compounds and is often used in flavor and fragrance analysis.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column: DB-Wax (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: 40 °C (hold for 2 min), ramp to 240 °C at 5 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Splitless (1 µL injection volume).
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM ions for 4-Hydroxy-5-methylfuran-3(2H)-one: To be determined from the full scan mass spectrum (e.g., molecular ion and major fragment ions).
-
SIM ions for this compound: The corresponding ions shifted by +3 m/z.
-
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the analysis of less volatile or thermally labile compounds.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV or Mass Spectrometric detector.
-
Column: Newcrom R1 reverse-phase column (150 mm x 4.6 mm, 5 µm) or equivalent C18 column.[5]
LC Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at an appropriate wavelength or a mass spectrometer.
MS/MS Conditions (for LC-MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-product ion transitions for both the analyte and the deuterated internal standard would need to be optimized.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the chromatographic analysis of isotopologues.
Caption: Conceptual diagram of the chromatographic isotope effect.
References
- 1. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Hydroxy-5-methyl-3(2H)furanone [webbook.nist.gov]
- 5. Separation of 4-Hydroxy-5-methyl-3-furanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. imreblank.ch [imreblank.ch]
Navigating the Maze of Natural Flavor Authenticity: A Comparative Guide to Isotopic Ratio Analysis
For researchers, scientists, and drug development professionals, ensuring the authenticity of natural flavors is a critical aspect of quality control and regulatory compliance. The increasing sophistication of adulteration techniques necessitates advanced analytical methods that can definitively distinguish between natural and synthetic flavor compounds. This guide provides an objective comparison of Isotopic Ratio Analysis with other common analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research and development needs.
The global demand for natural flavors continues to surge, driven by consumer preference for clean-label products. However, the high cost and limited availability of many natural flavoring substances make them prime targets for economically motivated adulteration. While traditional analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for profiling volatile compounds, they can fall short in distinguishing between natural and synthetic versions of the same molecule. This is where Isotopic Ratio Analysis, including Isotope Ratio Mass Spectrometry (IRMS) and Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR), offers a powerful solution.
Unmasking the Origin: The Power of Isotopes
Stable isotopes of elements like carbon (¹³C/¹²C) and hydrogen (²H/¹H) are present in natural compounds in specific ratios that reflect the plant's photosynthetic pathway, geographical origin, and the raw materials used in synthesis.[1][2] Isotopic analysis measures these subtle variations, providing a unique "fingerprint" that can unequivocally determine the origin of a flavor compound.[3][4]
Isotope Ratio Mass Spectrometry (IRMS) measures the overall isotopic ratio of a specific element within a molecule. For instance, the δ¹³C value of vanillin (B372448) can differentiate between vanillin derived from vanilla beans (a C3 plant), synthetic vanillin from petroleum-based sources, or vanillin produced from lignin, a byproduct of the paper industry.[5][6]
Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) takes this a step further by measuring the isotopic ratio at specific atomic positions within a molecule.[7][8][9] This technique is particularly powerful for detecting adulteration where a synthetic compound is mixed with a natural one to mimic the bulk isotopic ratio.[7] The distribution of deuterium (B1214612) (²H) in ethanol, for example, can reveal the addition of sugar to fruit juice or wine.[8]
Head-to-Head Comparison: Isotopic Analysis vs. Alternative Methods
To provide a clear understanding of the strengths and limitations of each technique, the following table summarizes the performance of Isotopic Ratio Analysis in comparison to Gas Chromatography-Mass Spectrometry (GC-MS), a widely used method for flavor analysis.
| Feature | Isotope Ratio Mass Spectrometry (IRMS) | Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Application | Determination of botanical and geographical origin, detection of adulteration with synthetic compounds.[1][2] | Detection of subtle adulteration, analysis of site-specific isotopic ratios for enhanced origin confirmation.[7][8] | Identification and quantification of volatile and semi-volatile flavor compounds.[10] |
| Principle | Measures the overall ratio of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H) in a bulk sample or a specific compound.[3] | Measures the non-statistical distribution of isotopes at specific atomic sites within a molecule.[7][9] | Separates compounds based on their volatility and mass-to-charge ratio, providing a chemical profile. |
| Detection of Adulteration | Highly effective in detecting adulteration with synthetic compounds from different carbon sources (e.g., C3 vs. C4 plants). Detection limits can be as low as 1-5% for some applications.[11] | Very high specificity for detecting sophisticated adulteration, including mixtures of natural and synthetic compounds. | Can detect unexpected compounds or variations in the concentration of expected compounds, but may not distinguish between natural and synthetic isomers. |
| Quantitative Data Example (Vanillin δ¹³C‰ vs. PDB) | Natural (from beans): -19.0 to -22.0.[5] Synthetic (from guaiacol): -30.0 to -33.0.[5] | Site-specific (D/H) ratios provide a detailed fingerprint to distinguish different vanillin sources.[7] | Provides relative abundance of vanillin in a sample. |
| Sample Preparation | Requires combustion or pyrolysis of the sample to convert it into simple gases for analysis. | Often requires purification of the target compound before analysis.[7] | Typically involves solvent extraction or headspace analysis. |
| Instrumentation Cost | High | Very High | Moderate to High |
| Throughput | Moderate | Low | High |
| Expertise Required | High | Very High | Moderate |
Experimental Protocols: A Closer Look at the Methodologies
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are outlines of the key steps involved in IRMS and GC-MS analysis for flavor authenticity.
Experimental Protocol: δ¹³C Analysis of Vanillin using Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)
This protocol provides a general framework for the determination of the carbon isotope ratio of vanillin in a flavor extract.
-
Sample Preparation:
-
For liquid samples (e.g., vanilla extract), a liquid-liquid extraction with a suitable solvent like diethyl ether is performed to isolate the vanillin.
-
For solid samples, a solvent extraction followed by a clean-up step using silica (B1680970) gel chromatography may be necessary to remove interfering compounds.[12]
-
The extracted vanillin is then dissolved in an appropriate solvent for GC injection.
-
-
GC-C-IRMS Analysis:
-
Gas Chromatograph (GC): The sample is injected into a GC equipped with a suitable capillary column (e.g., a polar column for vanillin analysis). The GC oven temperature is programmed to separate vanillin from other volatile components in the extract.
-
Combustion Interface: The eluent from the GC column is passed through a combustion reactor, typically a ceramic tube containing copper oxide heated to around 950°C. This quantitatively converts the organic compounds into CO₂, H₂O, and N₂.
-
Water Removal: The gas stream is passed through a water trap to remove the H₂O.
-
Isotope Ratio Mass Spectrometer (IRMS): The purified CO₂ gas is introduced into the ion source of the IRMS. The IRMS separates the isotopologues of CO₂ (¹²CO₂ and ¹³CO₂) based on their mass-to-charge ratio and measures their respective ion currents.
-
Data Analysis: The measured isotope ratio is expressed in the delta (δ) notation in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard. The δ¹³C value of the sample is calculated using a reference gas of known isotopic composition that is introduced into the IRMS.
-
Experimental Protocol: Analysis of Essential Oils using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general procedure for profiling the volatile compounds in an essential oil.
-
Sample Preparation:
-
The essential oil sample is typically diluted in a suitable volatile solvent (e.g., hexane, ethanol) to an appropriate concentration for GC analysis.
-
An internal standard may be added to the sample for quantitative analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC): A small volume of the diluted sample is injected into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the essential oil based on their boiling points and polarity.
-
Mass Spectrometer (MS): As the separated components elute from the GC column, they enter the ion source of the MS. Here, they are bombarded with electrons, causing them to ionize and fragment.
-
The resulting ions are separated in the mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion at each m/z value, generating a mass spectrum for each component.
-
-
Data Analysis:
-
The retention time and the mass spectrum of each peak in the chromatogram are used to identify the corresponding compound by comparing them with a reference library of mass spectra (e.g., NIST, Wiley).
-
The peak area of each identified compound can be used to determine its relative abundance in the essential oil. For quantitative analysis, the peak area is compared to that of the internal standard.
-
Visualizing the Workflow and Decision-Making Process
To further clarify the methodologies and aid in the selection process, the following diagrams illustrate the experimental workflow of isotopic ratio analysis and the logical relationships between the different analytical techniques.
Conclusion: A Multi-faceted Approach to Ensuring Authenticity
The choice of analytical technique for natural flavor authenticity testing depends on the specific objectives, the value of the product, and the suspected nature of adulteration. While GC-MS remains a fundamental tool for flavor profiling and initial screening, Isotopic Ratio Analysis, encompassing both IRMS and SNIF-NMR, provides an unparalleled level of certainty in determining the origin and authenticity of flavor compounds. For high-value natural flavors where economic fraud is a significant risk, a multi-technique approach, utilizing GC-MS for screening and isotopic analysis for confirmation, offers the most robust and defensible strategy. By understanding the principles, performance, and practical considerations of these advanced analytical methods, researchers and industry professionals can confidently navigate the complexities of natural flavor authentication and uphold the integrity of their products.
References
- 1. researchgate.net [researchgate.net]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. Standardized methods for stable isotope analysis of food and beverage samples | Separation Science [sepscience.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. The SNIF-NMR® Concept - Eurofins Scientific [eurofins.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. academic.oup.com [academic.oup.com]
- 12. img.perfumerflavorist.com [img.perfumerflavorist.com]
Safety Operating Guide
Proper Disposal of 4-Hydroxy-5-methylfuran-3(2H)-one-d3: A Guide for Laboratory Professionals
Researchers and drug development professionals handling 4-Hydroxy-5-methylfuran-3(2H)-one-d3 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, in line with general chemical waste management principles.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound, as with most laboratory chemicals, is regulated and must be managed through your institution's Environmental Health and Safety (EHS) program.[4] Do not dispose of this chemical in the regular trash or down the drain.[4][5]
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for waste collection. Plastic bottles are often preferred over glass to minimize the risk of breakage.[4][7] The container must have a secure, screw-on cap.[7]
-
Clearly label the waste container with a hazardous waste tag provided by your EHS department.[4][6] The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations).[4]
-
The quantity of the waste.
-
The date of waste generation.[4]
-
The laboratory or room number of origin.[4]
-
The name and contact information of the principal investigator.[4]
-
The words "Hazardous Waste".[4]
-
Appropriate hazard pictograms.[4]
-
-
-
Waste Storage:
-
Store the sealed waste container in a designated and well-ventilated hazardous waste storage area within the laboratory.[7][8]
-
Utilize secondary containment, such as a lab tray or bin, to capture any potential leaks or spills.[7] The secondary container should be capable of holding 110% of the volume of the primary container.[7]
-
Keep the waste container closed at all times, except when adding waste.[7][8]
-
-
Disposal Request and Collection:
Summary of Chemical Safety Information
| Property | Information | Source |
| Chemical Name | 4-Hydroxy-5-methylfuran-3(2H)-one | [2] |
| CAS Number | 19322-27-1 | |
| Molecular Formula | C5H6O3 | [9][10] |
| Physical State | Solid | |
| Primary Hazards | Harmful if swallowed. May cause skin and eye irritation. | [3][9] |
| Storage | Store in a cool, dry, well-ventilated area. Keep refrigerated and protected from light. | [1][2][3] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
| Environmental Hazards | Avoid release to the environment. Not considered harmful to aquatic organisms. | [2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.fr [fishersci.fr]
- 2. synerzine.com [synerzine.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. acs.org [acs.org]
- 6. vumc.org [vumc.org]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. 4-Hydroxy-5-methyl-3(2H)-furanone | C5H6O3 | CID 4564493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
